molecular formula C7H9BO3 B7899274 3-Methoxybenzeneboronic acid-d3

3-Methoxybenzeneboronic acid-d3

カタログ番号: B7899274
分子量: 154.98 g/mol
InChIキー: NLLGFYPSWCMUIV-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Methoxybenzeneboronic acid-d3 is a useful research compound. Its molecular formula is C7H9BO3 and its molecular weight is 154.98 g/mol. The purity is usually 95%.
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特性

IUPAC Name

[3-(trideuteriomethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLGFYPSWCMUIV-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1)B(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Methoxybenzeneboronic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Methoxybenzeneboronic acid-d3, a deuterated analogue of a valuable building block in organic chemistry. The inclusion of deuterium can offer significant advantages in drug development, including improved metabolic stability and pharmacokinetic profiles. This document outlines a robust synthetic pathway, detailed experimental protocols, and various purification strategies to obtain the target compound with high purity.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the preparation of the deuterated precursor, 3-bromoanisole-d3, via a Williamson ether synthesis. The second step is the conversion of this precursor to the final boronic acid through a lithium-halogen exchange followed by reaction with a borate ester.

Step 1: Synthesis of 3-bromoanisole-d3

The introduction of the deuterated methoxy group is achieved by reacting 3-bromophenol with a deuterated methylating agent, such as methyl-d3 iodide, in the presence of a base. This classic SN2 reaction is known as the Williamson ether synthesis.[1][2]

Experimental Protocol:

  • To a solution of 3-bromophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl-d3 iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-bromoanisole-d3.

  • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

The final step involves the conversion of 3-bromoanisole-d3 to the corresponding boronic acid. This is typically achieved by a lithium-halogen exchange at low temperature, followed by quenching the resulting aryllithium species with a trialkyl borate.[3][4]

Experimental Protocol:

  • Dissolve 3-bromoanisole-d3 (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate or trimethyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding aqueous hydrochloric acid (e.g., 1 M HCl) and stir for 1-2 hours.

  • Extract the mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Borylation 3-Bromophenol 3-Bromophenol Reaction1 Reaction 3-Bromophenol->Reaction1 Methyl-d3_Iodide Methyl-d3_Iodide Methyl-d3_Iodide->Reaction1 Base Base Base->Reaction1 3-Bromoanisole-d3 3-Bromoanisole-d3 Reaction1->3-Bromoanisole-d3 Reaction2 Reaction 3-Bromoanisole-d3->Reaction2 n-BuLi n-BuLi n-BuLi->Reaction2 Trialkyl_Borate Trialkyl_Borate Trialkyl_Borate->Reaction2 3-Methoxybenzeneboronic_acid-d3 3-Methoxybenzeneboronic_acid-d3 Reaction2->3-Methoxybenzeneboronic_acid-d3

Caption: Synthetic pathway for this compound.

Purification of this compound

Arylboronic acids can be challenging to purify due to their tendency to form anhydrides (boroxines) and their amphiphilic nature.[5] Several methods can be employed to purify the crude product.

Acid-Base Extraction

This method takes advantage of the acidic nature of the boronic acid functionality.

Experimental Protocol:

  • Dissolve the crude product in an organic solvent like diethyl ether.

  • Extract the organic solution with an aqueous base (e.g., 1 M NaOH) to form the sodium boronate salt, which is water-soluble.

  • Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to precipitate the pure boronic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

Experimental Protocol:

  • Dissolve the crude boronic acid in a minimal amount of a hot solvent or solvent mixture. Common solvents for arylboronic acids include water, ethanol, or mixtures of ethyl acetate and hexanes.[6]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

Chromatographic purification can be effective, though care must be taken to avoid decomposition on the stationary phase.

Experimental Protocol:

  • Prepare a column with either silica gel or neutral alumina.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Collect the fractions containing the pure product and concentrate them under reduced pressure.

Diethanolamine Adduct Formation

This method involves the formation of a stable, crystalline adduct with diethanolamine, which can be easily separated from impurities.[7][8]

Experimental Protocol:

  • Dissolve the crude boronic acid in a solvent like diethyl ether.

  • Add diethanolamine (1 equivalent) to the solution. The diethanolamine adduct will often precipitate as a white solid.

  • Collect the solid by filtration and wash with cold ether.

  • To regenerate the boronic acid, suspend the adduct in a biphasic mixture of ethyl acetate and water and acidify with 1 M HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the pure this compound.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Choice Purification Method Crude_Product->Choice Acid_Base_Extraction Acid-Base Extraction Choice->Acid_Base_Extraction Recrystallization Recrystallization Choice->Recrystallization Column_Chromatography Column Chromatography Choice->Column_Chromatography Adduct_Formation Diethanolamine Adduct Formation Choice->Adduct_Formation Pure_Product Pure this compound Acid_Base_Extraction->Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Adduct_Formation->Pure_Product

Caption: Overview of purification strategies for the target compound.

Data Summary

The following tables summarize the key quantitative data for the synthesis of the non-deuterated analogue, 3-Methoxybenzeneboronic acid. This data can serve as a useful reference for the synthesis of the deuterated compound.

Table 1: Reactants and Conditions for the Synthesis of 3-Methoxybenzeneboronic acid

Reactant/ReagentMolar Equiv.Role
3-Bromoanisole1.0Starting Material
n-Butyllithium1.1 - 1.2Lithiating Agent
Triisopropyl borate1.2 - 1.5Boron Source
Tetrahydrofuran-Solvent
Hydrochloric Acid-Quenching Agent
Reaction Temperature -78 °C to RT Condition
Reaction Time ~12 hours Condition

Data adapted from multiple sources describing similar syntheses.[3][4]

Table 2: Reported Yields for the Synthesis of 3-Methoxybenzeneboronic acid

ReferenceStarting MaterialYield (%)
ChemicalBook[4]3-Bromoanisole92.1
Patent US2002/198251[4]3-BromoanisoleNot specified

Note: The yield for the deuterated analogue is expected to be similar to the non-deuterated version.

Conclusion

This guide provides a detailed framework for the successful synthesis and purification of this compound. The presented protocols are based on established and reliable chemical transformations. Researchers should note that optimization of reaction and purification conditions may be necessary to achieve the desired yield and purity for their specific application. The use of appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry, is crucial for the characterization and purity assessment of the final product.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Methoxybenzeneboronic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-Methoxybenzeneboronic acid and its deuterated isotopologue, 3-Methoxybenzeneboronic acid-d3. This document outlines detailed experimental protocols, presents tabulated NMR data, and includes visualizations of the analytical workflow and the comparative logic between the two compounds. The information herein is intended to assist in the precise structural elucidation and quality control of these valuable chemical entities in research and development settings.

Introduction

3-Methoxybenzeneboronic acid is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the synthesis of many pharmaceutical compounds and advanced materials. The deuterated version, this compound, where the three protons of the methoxy group are replaced by deuterium atoms, serves as a valuable internal standard in quantitative mass spectrometry-based assays, such as pharmacokinetic studies, due to its similar chemical properties and distinct mass. Accurate characterization of both the non-deuterated and deuterated forms by NMR spectroscopy is crucial for confirming their identity, purity, and structural integrity.

Predicted and Experimental NMR Data

The following tables summarize the experimental ¹H NMR data for 3-Methoxybenzeneboronic acid and the predicted ¹³C NMR data for both 3-Methoxybenzeneboronic acid and its d3-analog. The prediction of the ¹³C NMR spectrum for 3-Methoxybenzeneboronic acid is necessary due to the limited availability of public experimental data. The data for the d3-analog is inferred from the non-deuterated compound, considering the effects of deuterium substitution.

Table 1: ¹H and Predicted ¹³C NMR Data for 3-Methoxybenzeneboronic acid

Position ¹H Chemical Shift (ppm) ¹H Multiplicity ¹H Coupling Constant (J, Hz) Predicted ¹³C Chemical Shift (ppm)
1---134.5
27.42s-122.9
3---159.8
47.05d7.6118.4
57.30t7.6129.5
67.38d7.6127.2
OCH₃3.84s-55.3
B(OH)₂8.0-8.2br s--

Note: The chemical shift of the B(OH)₂ protons can be broad and may exchange with residual water in the NMR solvent.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹H Coupling Constant (J, Hz) Predicted ¹³C Chemical Shift (ppm) Predicted ¹³C Multiplicity
1---134.5s
27.42s-122.9s
3---159.8s
47.05d7.6118.4s
57.30t7.6129.5s
67.38d7.6127.2s
OCD₃---54.8t
B(OH)₂8.0-8.2br s---

Note: The signal for the OCD₃ protons is absent in the ¹H NMR spectrum. The ¹³C signal for the OCD₃ carbon is expected to appear as a triplet due to coupling with deuterium (I=1) and may be slightly upfield compared to the non-deuterated analog.

Experimental Protocols

A standardized protocol for the NMR analysis of 3-Methoxybenzeneboronic acid and its deuterated analog is provided below. Adherence to this protocol will ensure the acquisition of high-quality, reproducible NMR data.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the boronic acid sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used. Boronic acids have a tendency to form boroxines (anhydrides) which can lead to complex NMR spectra. Using a solvent like DMSO-d₆ or adding a small amount of D₂O can help to break up these oligomers and simplify the spectrum.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortexing: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectrum to the internal standard or the residual solvent peak.

Visualizations

The following diagrams illustrate the experimental workflow for NMR characterization and the logical relationship for comparing the NMR spectra of 3-Methoxybenzeneboronic acid and its d3-analog.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tuning, Shimming) transfer->setup acquire_h1 Acquire ¹H NMR setup->acquire_h1 acquire_c13 Acquire ¹³C NMR setup->acquire_c13 process Fourier Transform, Phasing, Baseline Correction acquire_h1->process acquire_c13->process analyze Chemical Shift Referencing, Integration, Peak Picking process->analyze structure Structural Elucidation analyze->structure spectral_comparison cluster_non_deuterated 3-Methoxybenzeneboronic acid cluster_deuterated This compound h1_non ¹H NMR: - Aromatic signals - Methoxy singlet (~3.8 ppm) - B(OH)₂ broad singlet h1_d3 ¹H NMR: - Aromatic signals - ABSENCE of Methoxy singlet - B(OH)₂ broad singlet h1_non->h1_d3 Deuteration Effect c13_non ¹³C NMR: - Aromatic signals - Methoxy carbon (~55 ppm) c13_d3 ¹³C NMR: - Aromatic signals - Methoxy carbon (triplet, ~55 ppm) c13_non->c13_d3 Deuteration Effect

mass spectrometry analysis of deuterated 3-methoxybenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of Deuterated 3-Methoxybenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of analytical chemistry, drug metabolism, and pharmacokinetics (DMPK), the precise quantification of small molecules is paramount. 3-Methoxybenzeneboronic acid is a versatile chemical intermediate used in various synthetic applications, including the development of novel therapeutic agents.[1][2] For its accurate quantification in complex biological matrices, stable isotope-labeled internal standards are considered the gold standard, with deuterated compounds being a common and effective choice.[3][4][5] This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis considerations for the mass spectrometry analysis of 3-methoxybenzeneboronic acid using its deuterated analog, 3-methoxybenzeneboronic acid-d3, as an internal standard.[6]

Core Principles: The Role of Deuterated Internal Standards

The fundamental principle behind using a deuterated internal standard is its chemical identity to the analyte.[4] this compound, where three hydrogen atoms on the methoxy group are replaced with deuterium, is an ideal internal standard. It exhibits nearly identical properties to the non-deuterated analyte during sample preparation, chromatography, and ionization.[4][5] However, its increased mass allows it to be distinguished by the mass spectrometer.[5] By adding a known quantity of the deuterated standard to a sample, it is possible to accurately correct for variations in the analytical process, such as sample preparation losses and matrix effects, thereby ensuring high accuracy and precision in quantification.[3]

Challenges in the Mass Spectrometry of Boronic Acids

The analysis of boronic acids by mass spectrometry is not without its challenges. A primary issue is their propensity to undergo dehydration and cyclization to form boroxines, which are cyclic trimers.[7] This can complicate mass spectra by introducing additional, often unexpected, ions.[8] Furthermore, boronic acids can form adducts with solvents.[9] To mitigate these issues, derivatization is sometimes employed, but modern techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) with optimized conditions can often analyze boronic acids directly, minimizing the formation of these complicating species.[9][10]

Experimental Protocol: Quantitative Analysis by LC-MS/MS

This section outlines a typical workflow for the quantitative analysis of 3-methoxybenzeneboronic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing a known concentration of this compound internal standard.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.[11]

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[11]

2. Liquid Chromatography Conditions A reverse-phase UPLC system is suitable for the separation of 3-methoxybenzeneboronic acid from matrix components.[9]

ParameterRecommended Condition
LC System UPLC System (e.g., ACQUITY Premier System)
Column Reversed-phase C18 column (e.g., ACQUITY Premier BEH C18, 1.7 µm)[9]
Mobile Phase A 10 mM Ammonium Acetate in Water[9]
Mobile Phase B Acetonitrile[9]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Begin at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B.
Column Temp. 40 °C

3. Mass Spectrometry Conditions A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the high sensitivity and selectivity required for quantitative bioanalysis.

ParameterRecommended Condition
MS System Tandem Quadrupole Mass Spectrometer (e.g., Xevo TQ Absolute)
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)[3]
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Data Presentation and Interpretation

Molecular Weights and MRM Transitions The key to MRM analysis is monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[3] The molecular formula for 3-methoxybenzeneboronic acid is C₇H₉BO₃, with a molecular weight of approximately 151.96 g/mol .[12] The deuterated-d3 analog has a molecular weight of approximately 154.98 g/mol .

A common fragmentation pathway for boronic acids involves the loss of water (H₂O).[13] This forms the basis for selecting a robust MRM transition.

Table 1: Molecular Information and Proposed MRM Transitions

CompoundMolecular FormulaExact Mass (Da)Precursor Ion [M+H]⁺ (m/z)Product Ion [M+H-H₂O]⁺ (m/z)MRM Transition
3-Methoxybenzeneboronic Acid (Analyte)C₇H₉BO₃152.06153.1135.1153.1 → 135.1
This compound (IS)C₇H₆D₃BO₃155.08156.1138.1156.1 → 138.1

Note: These values are theoretical and should be optimized on the specific mass spectrometer used.

Data Analysis The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[3] A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of the analyte in unknown samples is determined from this curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Known Amount of Deuterated IS Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC Chromatographic Separation (UPLC) Reconstitute->LC MS Ionization (ESI) LC->MS MSMS Detection (MRM) MS->MSMS Integrate Peak Integration MSMS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Caption: Correction for matrix effects using a deuterated internal standard.

G cluster_0 Proposed ESI+ Fragmentation parent 3-Methoxybenzeneboronic Acid [M] m/z 152.1 protonated Protonated Molecule [M+H]⁺ m/z 153.1 parent->protonated ESI+ fragment Fragment Ion [M+H-H₂O]⁺ m/z 135.1 protonated->fragment CID h2o Neutral Loss (H₂O) protonated->h2o

Caption: Proposed fragmentation pathway for 3-methoxybenzeneboronic acid in ESI+.

Conclusion

The , primarily in its role as an internal standard, is a robust and highly effective method for the accurate quantification of its non-deuterated analog. By understanding the inherent challenges of boronic acid analysis and implementing a carefully optimized LC-MS/MS protocol, researchers can achieve the high levels of sensitivity, selectivity, and reliability required in drug development and other scientific disciplines. The use of a deuterated internal standard is indispensable for mitigating analytical variability, particularly matrix effects, ensuring the generation of high-quality, defensible data.

References

A Technical Guide to the Isotopic Purity Assessment of 3-Methoxybenzeneboronic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the isotopic purity of 3-Methoxybenzeneboronic acid-d3. The accurate determination of isotopic enrichment is critical for its application as an internal standard in quantitative mass spectrometry-based assays and for mechanistic studies in drug discovery and development. This document outlines the key analytical techniques, detailed experimental protocols, and data interpretation strategies.

Introduction

This compound is the deuterated analog of 3-Methoxybenzeneboronic acid. The incorporation of three deuterium atoms in the methoxy group creates a stable, heavier version of the molecule. This mass shift is essential for its use as an internal standard in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), allowing for precise quantification of the non-deuterated analyte in complex biological matrices.

The isotopic purity of a deuterated compound is a critical parameter, as the presence of partially deuterated or non-deuterated species can interfere with analytical measurements and compromise the accuracy of quantitative results. Therefore, rigorous assessment of the isotopic distribution is a mandatory step in the validation of any batch of this compound intended for use in regulated studies.

Analytical Methodologies

The primary analytical techniques for determining the isotopic purity of deuterated small molecules are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for isotopic analysis due to its ability to separate and quantify ions based on their mass-to-charge ratio (m/z). By analyzing the mass spectrum of the deuterated compound, the relative abundance of each isotopologue (d0, d1, d2, d3, etc.) can be determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy can be employed to assess isotopic purity. ¹H NMR is used to quantify the amount of residual, non-deuterated compound by detecting the signals from the protons at the deuterated positions. Conversely, ²H NMR directly detects the deuterium nuclei, providing information about the location and extent of deuteration.

Quantitative Data Summary

The isotopic purity of this compound is typically reported as the percentage of the desired d3 isotopologue relative to all other isotopologues. The following table summarizes representative quantitative data for a batch of this compound.

ParameterSpecificationMethod
Isotopic Purity (d3) ≥ 98%Mass Spectrometry
Chemical Purity ≥ 97%HPLC or ¹H NMR
Isotopologue Distribution Mass Spectrometry
d3Typically > 98.5%
d2Typically < 1.0%
d1Typically < 0.5%
d0Typically < 0.1%

Experimental Protocols

Isotopic Purity Assessment by Mass Spectrometry

This protocol describes the use of liquid chromatography-coupled high-resolution mass spectrometry (LC-HRMS) for the determination of the isotopic purity of this compound.

4.1.1. Materials and Reagents

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials

4.1.2. Instrumentation

  • UHPLC system with a C18 column

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source

4.1.3. Procedure

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL with the same solvent mixture.

    • Transfer the final solution to an HPLC vial.

  • LC-MS Analysis:

    • LC Method:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: 5% B to 95% B over 5 minutes

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS Method:

      • Ionization Mode: ESI positive

      • Scan Range: m/z 100-200

      • Resolution: > 70,000

      • Data Acquisition: Full scan mode

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of the protonated molecular ions of the d0, d1, d2, and d3 isotopologues.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue using the following formula: % Isotopologue = (Area of Isotopologue / Sum of all Isotopologue Areas) * 100

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute transfer Transfer to HPLC Vial dilute->transfer inject Inject into UHPLC transfer->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize analyze High-Resolution Mass Analysis ionize->analyze extract Extract Ion Chromatograms analyze->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Distribution integrate->calculate report Final Report calculate->report

Figure 1: Workflow for Isotopic Purity Assessment by LC-MS.

Isotopic Purity Assessment by ¹H NMR Spectroscopy

This protocol describes the use of high-field ¹H NMR spectroscopy to determine the level of residual protons in the methoxy group of this compound.

4.2.1. Materials and Reagents

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • Internal standard with a known concentration (e.g., maleic acid)

  • NMR tubes

4.2.2. Instrumentation

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

4.2.3. Procedure

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and a known amount of the internal standard into a vial.

    • Dissolve the mixture in 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of the protons, which is crucial for accurate integration.

    • The region of interest is the chemical shift corresponding to the methoxy protons (around 3.8 ppm for the non-deuterated compound).

  • Data Analysis:

    • Integrate the area of the residual methoxy proton signal.

    • Integrate the area of a well-resolved signal from the internal standard.

    • Calculate the amount of the non-deuterated species relative to the internal standard.

    • This value can then be used to confirm the high level of deuteration.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Quantitative ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Residual Proton & Standard Signals process->integrate calculate Calculate Residual Proton Content integrate->calculate report Final Report calculate->report

Figure 2: Workflow for Isotopic Purity Assessment by ¹H NMR.

Conclusion

The isotopic purity of this compound is a critical quality attribute that must be thoroughly assessed to ensure its suitability for use in sensitive analytical applications. This technical guide has outlined the standard analytical methodologies, including high-resolution mass spectrometry and NMR spectroscopy, for the comprehensive characterization of its isotopic distribution. The provided experimental protocols and workflows serve as a valuable resource for researchers, scientists, and drug development professionals involved in the use and analysis of this important deuterated internal standard. Adherence to these or similar validated methods is essential for generating reliable and accurate quantitative data in regulated and research environments.

Stability of 3-Methoxybenzeneboronic Acid-d3 Under Suzuki Coupling Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 3-Methoxybenzeneboronic acid-d3 under the conditions typically employed in Suzuki-Miyaura cross-coupling reactions. The primary focus is on understanding and mitigating the potential for deuterium loss through protodeboronation, a common side reaction that can impact the isotopic purity of the desired product.

Introduction to Suzuki-Miyaura Coupling and the Challenge of Protodeboronation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules.[3]

A critical starting material in many Suzuki couplings is the arylboronic acid. However, a significant and often unavoidable side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5] This process consumes the boronic acid starting material, reducing the yield of the desired cross-coupled product. In the case of isotopically labeled compounds such as this compound, protodeboronation leads to the loss of the deuterium label, compromising the isotopic integrity of the final product.

The propensity for protodeboronation is influenced by several factors, including the electronic properties of the boronic acid, the reaction conditions (base, solvent, temperature), and the catalyst system employed.[5][6][7] Electron-rich arylboronic acids, like 3-methoxybenzeneboronic acid, are particularly susceptible to this side reaction.[5]

The Suzuki-Miyaura Catalytic Cycle and the Competing Protodeboronation Pathway

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. A simplified representation of this cycle, along with the competing protodeboronation pathway, is illustrated below.

Suzuki_Protodeboronation cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_protodeboronation Protodeboronation Side Reaction Pd(0)L2 Pd(0)L2 ArPd(II)XL2 Ar-Pd(II)-X-L2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(OBase)L2 Ar-Pd(II)-(OBase)-L2 ArPd(II)XL2->ArPd(II)(OBase)L2 Base Activation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L2 ArPd(II)(OBase)L2->ArPd(II)Ar'L2 Transmetalation (Ar'B(OH)2) Ar-Ar' Ar-Ar' (Coupled Product) ArPd(II)Ar'L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Ar'B(OH)2 Ar'B(OH)2 (3-MeO-Ph-d3-B(OH)2) Ar'H Ar'-H (3-MeO-Ph-d2-H) (Deuterium Loss) Ar'B(OH)2->Ar'H Protodeboronation Conditions Base, H2O, Temp. Ar'B(OH)2_main Ar'B(OH)2 (3-MeO-Ph-d3-B(OH)2) Ar'B(OH)2_main->ArPd(II)(OBase)L2 Desired Pathway Ar'B(OH)2_main->Ar'B(OH)2 Competing Pathway experimental_workflow Start Start: Suzuki Coupling of 3-MeO-Ph-d3-B(OH)2 Setup Reaction Setup: - Inert atmosphere (Ar or N2) - Anhydrous solvents Start->Setup Reagents Add Reagents: - Aryl halide (1.0 equiv) - 3-MeO-Ph-d3-B(OH)2 (1.2-1.5 equiv) - Pd catalyst (1-5 mol%) - Ligand (if needed) - Base (2-3 equiv) Setup->Reagents Conditions Reaction Conditions: - Start at room temperature - Gradually increase temperature if needed - Monitor reaction by TLC, GC/MS, or LC/MS Reagents->Conditions Workup Reaction Workup: - Quench reaction upon completion - Standard aqueous workup and extraction Conditions->Workup Analysis Analysis: - Purify by column chromatography - Determine yield and isotopic purity (e.g., by NMR or MS) Workup->Analysis Optimization Optimization Loop Analysis->Optimization Optimization->Reagents Adjust: - Base - Solvent - Catalyst - Temperature End End: High Yield and High Isotopic Purity Optimization->End Successful

References

An In-depth Technical Guide to the Solubility of 3-Methoxybenzeneboronic Acid-d3 in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxybenzeneboronic acid-d3. Given the limited availability of specific quantitative solubility data for the deuterated form of this compound, this document leverages data from its non-deuterated analog, 3-Methoxybenzeneboronic acid, to provide qualitative solubility information and outlines detailed experimental protocols for researchers to determine precise solubility values.

Qualitative Solubility Profile

Based on the general solubility trends of phenylboronic acids, 3-Methoxybenzeneboronic acid is expected to exhibit solubility in a range of common organic solvents. The presence of the methoxy group influences its polarity and hydrogen bonding capabilities. It is important to note that deuteration is not expected to significantly alter the solubility profile compared to the non-deuterated analog.

For initial experimental design, a qualitative assessment suggests the following solubility behavior:

Solvent ClassRepresentative SolventsExpected Qualitative Solubility
Alcohols Methanol, EthanolHigh
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to High
Esters Ethyl acetateModerate
Halogenated Dichloromethane (DCM), ChloroformModerate
Aromatic Toluene, BenzeneLow to Moderate
Apolar Alkanes Hexanes, HeptaneLow
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High

Experimental Protocol for Solubility Determination: Shake-Flask Method (OECD 105)

A standard and reliable method for determining the solubility of a compound in a specific solvent is the shake-flask method. This protocol is suitable for compounds with solubilities above 0.01 g/L.

Materials:

  • This compound

  • High-purity organic solvents of choice

  • Analytical balance

  • Volumetric flasks

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a flask containing the chosen organic solvent. The excess solid should be visually present to ensure saturation.

    • Prepare a minimum of three replicate flasks for each solvent.

  • Equilibration:

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the time required to reach equilibrium.[1]

  • Phase Separation:

    • After equilibration, allow the flasks to stand in the temperature-controlled bath to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a suitable speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of a suitable solvent.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or GC.[1]

  • Calculation:

    • Calculate the solubility as the average concentration from the replicate flasks. The solubility is typically expressed in g/L or mg/mL.

Diagram: Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Prepare triplicate flasks prep1->prep2 equil1 Seal flasks and place in shaker bath at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Allow excess solid to settle equil2->sep1 sep2 Centrifuge to ensure clear supernatant sep1->sep2 analysis1 Withdraw and dilute aliquot of supernatant sep2->analysis1 analysis2 Determine concentration via HPLC or GC analysis1->analysis2 analysis3 Calculate average solubility analysis2->analysis3 G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions polarity_solute Polarity solubility Solubility polarity_solute->solubility h_bond_donor H-Bond Donor (B(OH)2) h_bond_donor->solubility h_bond_acceptor H-Bond Acceptor (Methoxy) h_bond_acceptor->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility polarity_solvent Polarity polarity_solvent->solubility h_bond_capability H-Bonding Capability h_bond_capability->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

References

Navigating the Isotopic Landscape: A Technical Guide to the Physicochemical Properties of Deuterated Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of deuterium into lead compounds has emerged as a powerful tool to modulate pharmacokinetic and pharmacodynamic profiles. Arylboronic acids, valued for their versatile reactivity and presence in several approved drugs, are prime candidates for deuteration. This technical guide provides an in-depth exploration of the core physicochemical properties of deuterated arylboronic acids, offering a framework for their systematic evaluation. While extensive experimental data for a wide range of deuterated arylboronic acids remains nascent, this guide outlines the foundational principles of deuterium's influence and details the experimental protocols necessary for their precise characterization.

The Deuterium Effect: A Subtle Shift with Significant Consequences

The substitution of protium (¹H) with deuterium (²H) introduces a subtle yet significant change in the mass and vibrational energy of chemical bonds. This "deuterium effect" can manifest in several key physicochemical properties critical to a molecule's behavior in biological systems.[1][2]

  • Acidity (pKa): The pKa of a molecule is a measure of its acidity and influences its ionization state at a given pH. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond.[3] This can lead to a slight decrease in the acidity of deuterated compounds, resulting in a small increase in their pKa.[4][5] While often minor, this shift can impact solubility, membrane permeability, and receptor-ligand interactions.

  • Lipophilicity (logP/logD): Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Deuteration can subtly alter a molecule's polarity and intermolecular interactions, potentially leading to minor changes in its logP or logD values.[6]

  • Solubility: The solubility of a drug candidate in aqueous and organic media is fundamental to its formulation and bioavailability. Changes in acidity and lipophilicity due to deuteration can, in turn, affect a compound's solubility.[3]

  • Stability: Arylboronic acids are known to be susceptible to degradation pathways such as protodeboronation and oxidation.[1][7] The stronger C-D bond can enhance the metabolic stability of drug molecules by slowing down metabolism at the site of deuteration.[2] This kinetic isotope effect is a primary driver for the use of deuteration in drug design.

Quantitative Physicochemical Data of Arylboronic Acids

The following tables provide a comparative summary of key physicochemical properties for a model arylboronic acid, phenylboronic acid, and its deuterated analog. It is important to note that comprehensive experimental data for a wide range of deuterated arylboronic acids is not yet readily available in the public domain. The values for the deuterated compound are based on limited available information and theoretical considerations. Researchers are strongly encouraged to experimentally determine these properties for their specific deuterated arylboronic acids of interest using the protocols outlined in this guide.

Table 1: Acidity (pKa) of Phenylboronic Acid and its Deuterated Analog

CompoundStructurepKa (in water)
Phenylboronic AcidC₆H₅B(OH)₂8.83[8]
Phenyl-d₅-boronic AcidC₆D₅B(OH)₂Value not experimentally determined in literature

Table 2: Lipophilicity (logP) of Phenylboronic Acid and its Deuterated Analog

CompoundStructurelogP
Phenylboronic AcidC₆H₅B(OH)₂Value not explicitly stated in search results
Phenyl-d₅-boronic AcidC₆D₅B(OH)₂Value not experimentally determined in literature

Table 3: Aqueous Solubility of Phenylboronic Acid and its Deuterated Analog

CompoundStructureAqueous Solubility
Phenylboronic AcidC₆H₅B(OH)₂10 g/L (20 °C)[8]
Phenyl-d₅-boronic AcidC₆D₅B(OH)₂Soluble in organic solvents[9]

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible experimental data is paramount in drug development. The following section details established methodologies for determining the pKa, solubility, and lipophilicity of deuterated arylboronic acids.

Determination of Acidity (pKa)

1. Potentiometric Titration

This is a high-precision technique for determining pKa values.[10]

  • Principle: A solution of the arylboronic acid is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.

  • Methodology:

    • Preparation: Prepare a solution of the deuterated arylboronic acid of known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). Ensure the solution is free of carbonate.

    • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

2. UV-Vis Spectrophotometric Titration

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.

  • Principle: The absorbance of a solution of the arylboronic acid is measured at various pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.

  • Methodology:

    • Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2-12). Prepare a stock solution of the deuterated arylboronic acid in a suitable solvent (e.g., DMSO).

    • Measurement: Add a small aliquot of the stock solution to each buffer solution in a 96-well plate or individual cuvettes to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer.

    • Data Acquisition: Record the UV-Vis spectrum (e.g., 220-400 nm) for each sample.

    • Data Analysis: Plot the absorbance at a specific wavelength (where the largest change is observed) against the pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.

Determination of Solubility

1. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

  • Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is detected, often by nephelometry (light scattering) or by measuring the concentration of the remaining dissolved compound after filtration.

  • Methodology:

    • Preparation: Prepare a stock solution of the deuterated arylboronic acid in DMSO (e.g., 10 mM).

    • Assay: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a 96-well plate.

    • Incubation and Measurement: The plate is shaken for a defined period (e.g., 2 hours) at a controlled temperature. The amount of precipitate can be quantified by measuring the turbidity of the solution using a nephelometer. Alternatively, the solution can be filtered, and the concentration of the dissolved compound in the filtrate determined by LC-MS/MS or UV-Vis spectroscopy.

2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

  • Principle: An excess amount of the solid compound is equilibrated with a solvent over an extended period. The concentration of the dissolved compound in the saturated solution is then determined.

  • Methodology:

    • Preparation: Add an excess amount of the solid deuterated arylboronic acid to a vial containing a known volume of the desired solvent (e.g., water, buffer).

    • Equilibration: The vials are sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Separation: The undissolved solid is removed by filtration or centrifugation.

    • Quantification: The concentration of the deuterated arylboronic acid in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Determination of Lipophilicity (logP)

Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient (logP).

  • Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

  • Methodology:

    • Preparation: Prepare a solution of the deuterated arylboronic acid in either water or n-octanol.

    • Partitioning: Add a known volume of this solution to a vial containing a known volume of the other solvent (pre-saturated with the first solvent).

    • Equilibration: The vial is sealed and shaken vigorously for a set period to allow for partitioning between the two phases, followed by a period of rest to allow the phases to separate completely. Centrifugation can be used to aid separation.

    • Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., HPLC-UV).

    • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizing the Physicochemical Assessment Workflow

The systematic evaluation of physicochemical properties is a critical component of the drug discovery pipeline. The following diagram, generated using the DOT language, illustrates a generalized workflow for this process.

G cluster_0 Physicochemical Property Assessment Workflow for Drug Candidates A Compound Synthesis (Deuterated Arylboronic Acid) B Purity and Identity Confirmation (NMR, MS) A->B C pKa Determination (Potentiometric/UV-Vis) B->C D Solubility Profiling (Kinetic & Thermodynamic) B->D E Lipophilicity Measurement (logP/logD) B->E F Stability Assessment (Chemical & Metabolic) B->F G Data Analysis and Candidate Selection C->G D->G E->G F->G H Lead Optimization G->H Iterate

Caption: Workflow for Physicochemical Profiling.

Conclusion

The incorporation of deuterium into arylboronic acids represents a promising strategy in drug design. A thorough understanding and experimental determination of their physicochemical properties are essential for successful lead optimization and candidate selection. While comprehensive datasets on deuterated arylboronic acids are still being established, the principles of deuterium isotope effects and the robust experimental protocols detailed in this guide provide a solid foundation for researchers to navigate this exciting area of medicinal chemistry. The systematic application of these methodologies will undoubtedly accelerate the development of novel, safer, and more effective deuterated therapeutics.

References

Commercial Sources and Technical Applications of High-Purity 3-Methoxybenzeneboronic acid-d3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Application of 3-Methoxybenzeneboronic acid-d3.

This technical guide provides a comprehensive overview of the commercial sources for high-purity this compound (CAS Number: 2241867-05-8). It is designed to assist researchers, particularly those in drug discovery and development, in sourcing this critical reagent and understanding its primary applications. The guide details supplier specifications, typical experimental protocols, and the logical workflows where this deuterated compound is instrumental.

Introduction to this compound

This compound is the deuterated analog of 3-methoxybenzeneboronic acid. The replacement of the three hydrogen atoms on the methoxy group with deuterium (a stable, heavy isotope of hydrogen) makes it an invaluable tool in modern analytical and synthetic chemistry. Its primary applications lie in its use as an internal standard for quantitative mass spectrometry and as a building block in the synthesis of isotopically labeled molecules for metabolic studies. Deuterated compounds are chemically almost identical to their non-deuterated counterparts but are easily distinguishable by mass-sensitive detectors, which is the foundational principle of their utility.[1]

Commercial Availability and Specifications

Several chemical suppliers specialize in stable isotope-labeled compounds and offer this compound. The purity and isotopic enrichment of the compound are critical parameters for its effective use. High chemical purity ensures that no impurities interfere with the analysis or reaction, while high isotopic enrichment is crucial for accurate quantification and to avoid cross-talk with the non-labeled analyte in mass spectrometry.[]

Below is a summary of prominent commercial suppliers and their available data for this compound.

SupplierCatalog NumberCAS NumberStated PurityIsotopic PurityNotes
MedChemExpressHY-W000854S2241867-05-8High Purity (Specific % not consistently listed on product page, but example COAs show >98% for similar compounds)[3][4]Information typically available on Certificate of Analysis.Offers reference standards and isotope-labeled compounds.[3]
BOC SciencesBLP-01142241867-05-895%[4]Information typically available on Certificate of Analysis.Provides a wide range of research chemicals and biochemicals.[]
Cayman ChemicalN/A (Custom Synthesis Possible)2241867-05-8Typically ≥98% for deuterated standards.[6]Detailed information provided on batch-specific Certificate of Analysis.[7][8]A leading supplier of high-purity reference standards, including deuterated compounds.[7]
TLC Pharmaceutical StandardsN/A (Custom Synthesis Possible)2241867-05-8High Purity with extensive COA.[9]Detailed information provided on batch-specific Certificate of Analysis.[9]Specializes in custom synthesis of isotopically labeled APIs and metabolites.[9]

Note: Availability and specifications are subject to change. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase to obtain precise purity and isotopic enrichment data.

Core Applications and Experimental Protocols

The utility of this compound is centered on two key experimental areas: its use as an internal standard in pharmacokinetic studies and as a reagent in Suzuki-Miyaura cross-coupling reactions.

Application as an Internal Standard in LC-MS/MS

In pharmacokinetic (PK) and drug metabolism (DM) studies, accurate quantification of a drug candidate in biological matrices (like plasma or urine) is essential.[10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this, and the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[10] The deuterated standard is chemically identical to the analyte, meaning it co-elutes during chromatography and experiences the same extraction inefficiencies and matrix effects (ion suppression or enhancement).[10] Because the mass spectrometer can differentiate between the analyte and the heavier internal standard, their peak area ratio allows for precise and accurate quantification.[]

This protocol is a general example and should be optimized for the specific analyte and matrix.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of the non-labeled analyte and the this compound internal standard (IS) in methanol.

    • Create a series of calibration standards by spiking blank plasma with the analyte stock solution at various concentrations.

    • Prepare a working solution of the IS at a concentration that provides a stable and appropriate response in the mass spectrometer (e.g., 50 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of a plasma sample (calibrant, quality control, or unknown), add 150 µL of acetonitrile containing the IS working solution.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the clear supernatant to a new vial or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A UPLC or HPLC system.

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • MRM Transitions: Monitor a specific precursor-to-product ion transition for the analyte and for the deuterated internal standard.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[11] By using this compound, researchers can introduce a deuterium-labeled methoxyphenyl group into a target molecule. This is particularly useful in drug discovery for synthesizing deuterated versions of drug candidates or their metabolites. These labeled molecules can then be used to study metabolic pathways, as the deuterium label allows for easy tracking of the molecule's fate in biological systems.[12]

This protocol is a general example and requires optimization based on the specific substrates.

  • Reaction Setup:

    • In a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1).

  • Reaction Execution:

    • Heat the reaction mixture to a temperature typically between 80-100 °C.

    • Stir the reaction vigorously for the required time, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired deuterated biaryl compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the primary applications of this compound.

Caption: Workflow for Pharmacokinetic Analysis using a Deuterated Internal Standard.

Caption: Workflow for Synthesis of Labeled Compounds via Suzuki-Miyaura Coupling.

Conclusion

High-purity this compound is a readily available and essential tool for researchers in drug development and organic synthesis. Its primary roles as a high-fidelity internal standard for LC-MS/MS-based bioanalysis and as a synthetic precursor for creating deuterium-labeled molecules are well-established. When sourcing this reagent, it is critical for researchers to obtain a batch-specific Certificate of Analysis to ensure both high chemical purity and isotopic enrichment, which are paramount for generating reliable and reproducible experimental data. The protocols and workflows provided herein serve as a foundational guide for the effective implementation of this versatile chemical in a research setting.

References

A Comprehensive Technical Guide to the Handling and Storage of 3-Methoxybenzeneboronic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential recommendations for the proper handling and storage of 3-Methoxybenzeneboronic acid-d3. Adherence to these guidelines is critical to maintain the compound's isotopic purity, chemical stability, and overall integrity, ensuring the reliability and accuracy of experimental results.

Introduction

This compound is a deuterated analogue of 3-Methoxybenzeneboronic acid, commonly utilized as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The deuterium labeling also allows its use as a tracer in metabolic research[1][2]. The stability of the deuterium label and the boronic acid functional group is paramount for its effective use. Improper handling and storage can lead to degradation and isotopic exchange, compromising experimental outcomes.

Storage Recommendations

The primary objectives for storing this compound are to prevent degradation of the boronic acid moiety and to avoid deuterium-hydrogen (H/D) exchange.

Solid-State Storage

For long-term storage, this compound should be stored as a solid under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or below[3]Minimizes chemical degradation and slows down any potential solid-state reactions.
Atmosphere In a desiccator under an inert atmosphere (e.g., argon or nitrogen)[4]Boronic acids are sensitive to moisture, which can lead to the formation of boroxines (anhydrides) or other degradation products. An inert atmosphere prevents oxidation.[4]
Light Protected from light in an amber vial[3][4]Many organic compounds are light-sensitive and can undergo photodegradation.[4]
Container Tightly sealed vialPrevents absorption of atmospheric moisture.
Solution Storage

The storage of this compound in solution requires careful consideration of the solvent to prevent H/D exchange.

Solvent TypeStorage TemperatureDurationRationale & Best Practices
Aprotic Solvents (e.g., Acetonitrile, DMSO, Ethyl Acetate)-20°C or below[3]Medium to Long-term (Months to a Year+)[3]Aprotic solvents are recommended to prevent deuterium-hydrogen exchange.[3] Solutions should be stored in tightly sealed amber vials to prevent solvent evaporation and protect from light.[3] Repeated freeze-thaw cycles should be minimized.
Aprotic Solvents 2-8°CShort to Medium-term (Weeks to Months)[3]Offers a convenient storage option for frequently used stock solutions. Protection from light and a tight seal are crucial.
Aqueous/Protic Solvents (e.g., Methanol, Water)2-8°CShort-term (Hours to Days)[3]Not recommended for long-term storage. [3] Protic solvents, especially under acidic or basic conditions, can catalyze the exchange of deuterium atoms with protons from the solvent, compromising isotopic purity.[3][4] Solutions should be prepared fresh as needed for immediate use.[3]

Handling Procedures

Proper handling techniques are essential to maintain the quality of this compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[5][6]

  • Hand Protection: Protective gloves (e.g., nitrile).[5][6]

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities of powder, a dust mask (e.g., N95) or a respirator should be used to avoid breathing dust.[5][6]

  • Body Protection: A laboratory coat or other suitable protective clothing.[6]

General Handling Precautions
  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][7]

  • Avoid contact with skin and eyes.[5][6]

  • Wash hands thoroughly after handling.[5][6]

  • Avoid the formation of dust and aerosols.[7]

  • Keep the container tightly closed when not in use.[5][7]

  • Avoid contact with incompatible materials such as strong acids and bases.[5]

Experimental Protocols

Preparation of Stock and Working Solutions

A general procedure for the accurate preparation of stock and working solutions is as follows:

  • Equilibration: Allow the vial containing solid this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Dissolution: Reconstitute the solid in a high-purity aprotic solvent (e.g., acetonitrile, DMSO) to a desired concentration. Gentle vortexing or sonication can aid in complete dissolution.[3]

  • Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at -20°C for long-term storage.[3]

  • Preparation of Working Solutions: On the day of the experiment, allow the stock solution to warm to room temperature. Perform serial dilutions with an appropriate solvent to achieve the desired concentration for your analytical method.[3]

Visualized Workflows and Pathways

Recommended Handling and Storage Workflow

The following diagram outlines the recommended workflow for the proper handling and storage of this compound.

G Recommended Handling and Storage Workflow for this compound cluster_receipt Receiving and Initial Storage cluster_solution_prep Solution Preparation cluster_storage_solution Solution Storage cluster_handling Handling Receipt Receive Compound Inspect Inspect for Damage Receipt->Inspect StoreSolid Store Solid at <= -20°C in Desiccator Inspect->StoreSolid Equilibrate Equilibrate Vial to RT StoreSolid->Equilibrate For Use Dissolve Dissolve in Aprotic Solvent Equilibrate->Dissolve StoreStock Store Stock Solution at -20°C Dissolve->StoreStock StoreWorking Prepare Fresh Working Solution StoreStock->StoreWorking UsePPE Wear Appropriate PPE WellVentilated Handle in Well-Ventilated Area UsePPE->WellVentilated WellVentilated->Dissolve G Potential Degradation Pathway of this compound reactant This compound C₆H₄(OCD₃)B(OH)₂ product Boroxine Anhydride [C₆H₄(OCD₃)BO]₃ reactant->product - 3 H₂O (Dehydration) product->reactant + 3 H₂O (Hydrolysis) h2o H₂O

References

An In-depth Technical Guide on the Potential Anhydride Formation in 3-Methoxybenzeneboronic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential for anhydride formation in 3-Methoxybenzeneboronic acid-d3. Boronic acids are known to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines. This phenomenon is a critical consideration in the handling, storage, and application of boronic acid derivatives, particularly in fields requiring high purity and well-defined stoichiometry, such as drug development and organic synthesis.

Core Concepts of Boronic Acid Anhydride Formation

Boronic acids exist in a dynamic equilibrium with their corresponding boroxine anhydrides. This equilibrium is influenced by several factors, including temperature, solvent, concentration, and the presence of water. The formation of the boroxine is a dehydration process where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[1][2]

The general equilibrium can be represented as follows:

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

For this compound, the equilibrium would be between the deuterated boronic acid and its corresponding trimeric anhydride. The presence of the methoxy group, an electron-donating group, can influence the electronic properties of the boron atom and potentially affect the position of this equilibrium.[2] It is generally understood that electron-donating groups can support the formation of the boroxine.[2]

It is important to note that for many applications, such as Suzuki-Miyaura cross-coupling reactions, the presence of the boroxine anhydride is often not detrimental as it can readily hydrolyze back to the active boronic acid under the reaction conditions.[3] However, for applications where precise stoichiometry is crucial, understanding and controlling this equilibrium is paramount.

Quantitative Data on Anhydride Formation

Table 1: Thermodynamic Parameters for the Anhydride Formation of this compound

ParameterValueConditions
Equilibrium Constant (Keq) To be determinedSpecify solvent, temperature
Standard Enthalpy Change (ΔH°) To be determinedkJ/mol
Standard Entropy Change (ΔS°) To be determinedJ/mol·K
Standard Gibbs Free Energy Change (ΔG°) To be determinedkJ/mol at a specific temperature

Table 2: Stability of this compound under Various Conditions

ConditionTime% Anhydride FormationAnalytical Method
Storage at 25°C, ambient humidity 1 weekTo be determined¹¹B NMR
1 monthTo be determined¹¹B NMR
6 monthsTo be determined¹¹B NMR
Storage at 40°C, 75% RH 1 weekTo be determined¹¹B NMR
1 monthTo be determined¹¹B NMR
Heating at 80°C in vacuo 1 hourTo be determined¹¹B NMR, TGA
4 hoursTo be determined¹¹B NMR, TGA

Experimental Protocols

To quantitatively assess the potential for anhydride formation in this compound, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantification of Anhydride

NMR spectroscopy is a powerful tool for distinguishing between the boronic acid and its boroxine anhydride in solution. Both ¹H and ¹¹B NMR can be utilized.

  • ¹¹B NMR Spectroscopy: This is the most direct method for observing the different boron species.

    • Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable anhydrous deuterated solvent (e.g., CDCl₃, THF-d₈) in an NMR tube under an inert atmosphere (e.g., nitrogen or argon).

    • Instrumentation: A high-field NMR spectrometer equipped with a boron-sensitive probe.

    • Data Acquisition: Acquire a quantitative ¹¹B NMR spectrum. The boronic acid will typically show a signal around δ 28-30 ppm, while the boroxine anhydride will appear slightly downfield, around δ 31-33 ppm.[4] The boroxine signal is often broader due to a shorter spin-spin relaxation time.[5]

    • Quantification: The relative ratio of the boronic acid to the boroxine can be determined by integrating the respective signals.

  • ¹H NMR Spectroscopy: While the deuterium substitution on the methoxy group will simplify the spectrum, changes in the aromatic region can also be used to distinguish between the acid and the anhydride.

    • Sample Preparation: As described for ¹¹B NMR.

    • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. The chemical shifts of the aromatic protons will likely differ slightly between the boronic acid and the boroxine.

    • Quantification: By identifying unique, well-resolved signals for both species, their relative concentrations can be determined through integration.

Karl Fischer Titration for Water Content Determination

Karl Fischer titration is the standard method for accurately determining the water content of a sample.[3][6] This is crucial as the amount of water present is directly related to the position of the boronic acid-boroxine equilibrium.

  • Instrumentation: An automated Karl Fischer titrator (volumetric or coulometric, depending on the expected water content).[6][7]

  • Sample Preparation: A precisely weighed sample of this compound is introduced into the titration cell containing a Karl Fischer reagent.

  • Titration: The titrator automatically adds a solution of iodine until all the water in the sample has been consumed.

  • Calculation: The instrument calculates the water content based on the amount of iodine solution used. The theoretical water loss upon complete conversion to the boroxine can be calculated and compared to the experimental value.

Thermogravimetric Analysis (TGA) for Thermal Stability and Dehydration Profile

TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the temperature at which dehydration (anhydride formation) occurs and to quantify the associated mass loss.

  • Instrumentation: A thermogravravimetric analyzer.

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in the TGA pan.

  • Analysis: The sample is heated at a controlled rate under a controlled atmosphere (e.g., nitrogen). The resulting TGA curve will show a weight loss step corresponding to the loss of water upon conversion to the boroxine.[1][8] The temperature at the onset of this weight loss indicates the thermal stability of the boronic acid with respect to dehydration.

Visualizations

Signaling Pathway of Anhydride Formation

Anhydride_Formation BoronicAcid 3 x this compound (Monomer) Boroxine Tris(3-methoxy-d3-phenyl)boroxine (Anhydride) BoronicAcid->Boroxine + Heat - 3 H₂O Boroxine->BoronicAcid + 3 H₂O Water 3 x H₂O

Caption: Equilibrium between this compound and its boroxine anhydride.

Experimental Workflow for Stability Assessment

Experimental_Workflow cluster_initial Initial Characterization cluster_stability Stability Study cluster_analysis Analysis of Stressed Samples cluster_data Data Analysis and Reporting Initial_Sample This compound Sample Initial_NMR ¹H and ¹¹B NMR Initial_Sample->Initial_NMR Initial_KF Karl Fischer Titration Initial_Sample->Initial_KF Initial_TGA Thermogravimetric Analysis Initial_Sample->Initial_TGA Stress_Conditions Expose to Stress Conditions (e.g., Heat, Humidity) Initial_TGA->Stress_Conditions Time_Points Sample at Various Time Points Stress_Conditions->Time_Points Stressed_NMR ¹H and ¹¹B NMR Time_Points->Stressed_NMR Stressed_KF Karl Fischer Titration Time_Points->Stressed_KF Quantification Quantify % Anhydride Stressed_NMR->Quantification Report Generate Stability Report Quantification->Report

Caption: Workflow for assessing anhydride formation in this compound.

References

Methodological & Application

Application Notes: High-Throughput Quantification of 3-Methoxybenzeneboronic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 3-Methoxybenzeneboronic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 3-Methoxybenzeneboronic acid-d3, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for clinical and pharmaceutical research. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

3-Methoxybenzeneboronic acid is a key building block in organic synthesis and is utilized in the development of various pharmaceutical compounds.[1][2] Accurate quantification of this and related small molecules in biological matrices is crucial for pharmacokinetic and toxicodynamic studies in drug development. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1]

A significant challenge in LC-MS/MS-based bioanalysis is the potential for variability introduced during sample preparation, chromatographic separation, and ionization, often referred to as matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for these variations. A SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same ionization suppression or enhancement, thereby providing a reliable basis for quantification.[3] this compound is an ideal internal standard for 3-Methoxybenzeneboronic acid as it shares the same physicochemical properties but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

This application note provides a detailed protocol for the extraction and quantification of 3-Methoxybenzeneboronic acid from human plasma, employing this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • 3-Methoxybenzeneboronic acid (Analyte)

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples at room temperature.

  • Prepare a working internal standard solution of this compound in methanol at a concentration of 100 ng/mL.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of the internal standard working solution to the plasma sample.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: UHPLC system

  • Column: C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[5]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B (re-equilibration)

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 3-Methoxybenzeneboronic acid: Precursor ion (Q1) m/z 151.0 -> Product ion (Q3) m/z 107.0

    • This compound: Precursor ion (Q1) m/z 154.0 -> Product ion (Q3) m/z 110.0

  • Key MS Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 550 °C

    • Collision Gas: Nitrogen

    • Curtain Gas: 35 psi

    • Ion Source Gas 1: 55 psi

    • Ion Source Gas 2: 60 psi

Visualizations

G Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 50 µL Plasma Sample Add_IS Add 150 µL of This compound (Internal Standard) Plasma_Sample->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge at 14,000 rpm Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant to Vial Centrifuge->Supernatant_Transfer LC_Injection Inject into UHPLC Supernatant_Transfer->LC_Injection Chromatographic_Separation C18 Reverse-Phase Chromatography LC_Injection->Chromatographic_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) Chromatographic_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Quantification Quantify against Calibration Curve Ratio_Calculation->Quantification

Caption: Overall experimental workflow from sample preparation to data analysis.

G Principle of Stable Isotope-Labeled Internal Standard Analyte Analyte (3-Methoxybenzeneboronic acid) Sample_Prep Sample Preparation (e.g., Extraction Variability) Analyte->Sample_Prep IS Internal Standard (IS) (this compound) IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (e.g., Ion Suppression) Sample_Prep->LC_MS_Analysis Analyte_Response Analyte Response (Variable) LC_MS_Analysis->Analyte_Response IS_Response IS Response (Variable) LC_MS_Analysis->IS_Response Ratio Ratio (Analyte Response / IS Response) = Constant Analyte_Response->Ratio IS_Response->Ratio

References

Application Notes and Protocols for 3-Methoxybenzeneboronic Acid-d3 in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Methoxybenzeneboronic acid-d3 in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This isotopically labeled building block is of significant interest in drug discovery and development, particularly for use in metabolic studies and as an internal standard in pharmacokinetic analysis. The protocols provided herein are based on established methodologies for Suzuki-Miyaura couplings of arylboronic acids and can be adapted to a variety of aryl halides.[1][2][3]

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][4][5] The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organohalide in the presence of a base.[4][5]

Note on Deuterated Analog: For the purposes of these protocols, it is assumed that the deuterated this compound exhibits similar reactivity to its non-deuterated analog. In most synthetic applications, this is a valid assumption. However, for mechanistic studies, a kinetic isotope effect may be observable.

I. General Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex.[6][7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][8]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pdi_complex [Ar-Pd(II)-X]L_n pd0->pdi_complex Oxidative Addition pdi_base_complex [Ar-Pd(II)-Base]L_n pdi_complex->pdi_base_complex Base Exchange salt_waste X- pdi_complex->salt_waste pdi_ar_ar [Ar-Pd(II)-Ar']L_n pdi_ar_ar->pd0 Reductive Elimination ar_ar Ar-Ar' pdi_ar_ar->ar_ar pdi_base_complex->pdi_ar_ar Transmetalation borate_waste B(OH)₃ pdi_base_complex->borate_waste ar_x Ar-X ar_x->pdi_complex ar_boronic Ar'-B(OH)₂-d₃ ar_boronic->pdi_base_complex base Base base->pdi_base_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with aryl bromides and aryl chlorides. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

A. General Protocol for Coupling with Aryl Bromides

This protocol is a good starting point for the coupling of this compound with various aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired biaryl product.

B. Protocol for Coupling with More Challenging Aryl Chlorides

Aryl chlorides are generally less reactive than aryl bromides. This protocol utilizes a more active catalyst system to facilitate the coupling.

Materials:

  • This compound

  • Aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 eq.), this compound (1.5 eq.), Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and finely powdered potassium phosphate (3.0 eq.) to a dry reaction vessel.

  • Inert Atmosphere: Ensure the reaction vessel is sealed and maintains an inert atmosphere.

  • Solvent Addition: Add degassed toluene and a small amount of deionized water (e.g., 10:1 toluene:water) to the vessel.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Purification: Follow the work-up, drying, concentration, and purification steps as described in Protocol A.

Experimental_Workflow start Start setup 1. Reaction Setup (Reagents & Catalyst) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert solvent 3. Solvent Addition (Degassed) inert->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction monitoring 5. Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up (Quench & Extract) monitoring->workup Complete purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

References

Application Notes: Quantification of 3-Methoxybenzeneboronic Acid in Plasma using 3-Methoxybenzeneboronic acid-d3 as an Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, are fundamental to drug discovery and development. Accurate quantification of an analyte in a biological matrix is critical for generating reliable PK data. The gold standard for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its sensitivity and specificity.[1]

The use of a stable isotope-labeled (SIL) internal standard (IS) is paramount for correcting analytical variability during sample preparation and instrument analysis.[1][2] A deuterated internal standard, such as 3-Methoxybenzeneboronic acid-d3, is the ideal choice for quantifying 3-Methoxybenzeneboronic acid (the analyte). Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar matrix effects or ionization suppression, thereby providing the most accurate correction and leading to robust and reliable data.[1][3]

This document provides a detailed protocol for the extraction and quantification of 3-Methoxybenzeneboronic acid in plasma, employing this compound as an internal standard, suitable for supporting preclinical and clinical pharmacokinetic studies. Boronic acids are a class of compounds used in synthetic chemistry and can also be found in drug candidates, making such bioanalytical methods essential.[4][5][6]

Bioanalytical Method Protocol

This protocol outlines the procedure for the quantification of 3-Methoxybenzeneboronic acid in plasma samples.

Materials and Reagents
  • Analyte: 3-Methoxybenzeneboronic acid

  • Internal Standard (IS): this compound

  • Control Matrix: Blank human plasma (K2EDTA)

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade

  • Reagents: Formic acid (FA), Reagent grade; Ultrapure water

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of 3-Methoxybenzeneboronic acid and this compound into separate volumetric flasks.

    • Dissolve in methanol to create a final concentration of 1 mg/mL for each.[7]

  • Analyte Working Solutions (for Calibration Curve and QCs):

    • Perform serial dilutions of the 1 mg/mL analyte stock solution with a 50:50 (v/v) ACN:Water mixture to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the 1 mg/mL IS stock solution with a 50:50 (v/v) ACN:Water mixture to a final concentration of 100 ng/mL. This solution will be used for spiking into plasma samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[8][9][10][11]

  • Pipette 50 µL of study plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL) in acetonitrile to each tube. The organic solvent acts as the precipitating agent.[9][12]

  • Vortex mix each tube for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

G

LC-MS/MS Instrumental Conditions

The following are typical starting conditions. Optimization may be required.

Parameter Condition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode[7][13]
MRM Transitions 3-Methoxybenzeneboronic acid: To be determined empirically (e.g., m/z 151.1 -> 107.1)This compound: To be determined empirically (e.g., m/z 154.1 -> 110.1)
Collision Energy (CE) Optimize for each transition
Source Temperature 500 °C

Data Presentation and Method Performance

The validation of a bioanalytical method ensures its reliability for PK studies.[14][15] Key parameters are summarized below.

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte.

Analyte Conc. (ng/mL) Peak Area Ratio (Analyte/IS) Accuracy (%)
1.0 (LLOQ)0.015102.5
2.50.038101.1
100.15299.8
500.761100.3
2503.80599.5
5007.59899.2
90013.6598.9
1000 (ULOQ)15.21101.4
Data are representative. A linear regression with 1/x² weighting is typically applied. The correlation coefficient (r²) should be >0.99.
Precision and Accuracy

Evaluated by analyzing QC samples at multiple concentrations on the same day (intra-day) and on different days (inter-day).[9]

QC Level Nominal Conc. (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%Bias) Inter-Day Precision (%CV) Inter-Day Accuracy (%Bias)
LLOQ1.06.8+4.58.2+5.1
Low QC3.05.1+2.16.5+3.3
Mid QC1503.5-1.24.8-0.5
High QC7502.8-0.84.1+1.0
Acceptance criteria are typically ±15% (±20% for LLOQ) for both precision (%CV) and accuracy (%Bias).
Matrix Effect and Recovery
  • Recovery: Measures the efficiency of the extraction process.[9]

  • Matrix Effect: Assesses the ion suppression or enhancement caused by endogenous components in the plasma.

QC Level Nominal Conc. (ng/mL) Analyte Recovery (%) IS Recovery (%) Matrix Factor
Low QC3.094.295.10.98
High QC75096.595.81.01
A matrix factor close to 1.0 indicates minimal matrix effect. Recovery should be consistent across concentrations.

Logical Relationships in Pharmacokinetic Analysis

The bioanalytical data generated using this method is the foundation for calculating key pharmacokinetic parameters.

// Nodes Bioanalysis [label="Bioanalytical Quantification\n(Plasma Conc. vs. Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PK_Params [label="Pharmacokinetic Parameters", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cmax [label="Cmax\n(Peak Exposure)"]; Tmax [label="Tmax\n(Time to Peak)"]; AUC [label="AUC\n(Total Exposure)"]; HalfLife [label="t½\n(Elimination Half-life)"]; Decisions [label="Drug Development Decisions\n(Safety, Efficacy, Dosing)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Bioanalysis -> PK_Params [label="NCA Modeling"]; PK_Params -> {Cmax, Tmax, AUC, HalfLife} [arrowhead=none]; {Cmax, Tmax, AUC, HalfLife} -> Decisions [label="Inform"]; } .enddot Caption: Relationship between Bioanalysis and PK Decision-Making.

The concentration-time data from this bioanalytical method allows for Non-Compartmental Analysis (NCA) to derive critical PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve), which describes total drug exposure. These parameters are essential for making informed decisions regarding a drug candidate's safety, efficacy, and dosing regimen in subsequent stages of development.[1]

References

Mechanistic Investigation of the Suzuki-Miyaura Coupling Using Isotope Effects

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency.[1][2] A deep understanding of its reaction mechanism is crucial for optimizing existing synthetic routes and developing novel catalytic systems. This document provides detailed protocols and application notes on the mechanistic investigation of the Suzuki-Miyaura coupling, with a focus on the use of kinetic isotope effects (KIEs) to elucidate the rate-determining steps and transition state structures. While the use of deuterated boronic acids can be insightful for specific inquiries such as protodeboronation side reactions, competitive 13C KIE studies have emerged as a powerful and precise tool for dissecting the core catalytic cycle.[3][4][5]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][6][7] The cycle is initiated by the active Pd(0) catalyst.

  • Oxidative Addition: The organic halide (R¹-X) reacts with the Pd(0) complex to form a Pd(II) intermediate.[1][3][6] This step involves the cleavage of the C-X bond and the formation of new Pd-C and Pd-X bonds.

  • Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the Pd(II) center, displacing the halide.[1][2] This step typically requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][2]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3][6]

Mechanistic Elucidation Using Kinetic Isotope Effects

Kinetic isotope effect (KIE) studies are a powerful method for determining the rate-limiting step of a reaction and probing the structure of its transition state.[8] By measuring the difference in reaction rates between isotopically labeled and unlabeled reactants, one can infer which bonds are being formed or broken in the slowest step of the reaction. In the context of the Suzuki-Miyaura coupling, ¹³C KIEs are particularly informative for studying the carbon atoms directly involved in bond formation and cleavage.[3][4][5]

Data Presentation: ¹³C Kinetic Isotope Effects in the Suzuki-Miyaura Reaction

The following table summarizes experimentally determined and theoretically predicted ¹³C KIE values for the oxidative addition and transmetalation steps of the Pd(PPh₃)₄-catalyzed Suzuki-Miyaura reaction. These values provide critical insights into the nature of the catalytically active palladium species and the transition state geometries.

StepSubstrateConditionExperimental KIEPredicted KIEMechanistic ImplicationReference
Oxidative Addition Aryl BromideCatalytic (no added PPh₃)KIEC–Br = 1.0201.021Occurs to a 12-electron monoligated Pd(PPh₃) complex.[3][4][5]
Oxidative Addition Aryl IodideCatalytic (no added PPh₃)KIEC–I ≈ 1.003-Binding of the iodoarene to Pd(PPh₃) is the first irreversible step, preceding oxidative addition.[4][5]
Oxidative Addition Aryl BromideExcess PPh₃ or StoichiometricKIEC–Br = 1.0311.031Occurs to a 14-electron bis-ligated Pd(PPh₃)₂ complex.[4][5]
Transmetalation Aryl Boronic AcidCatalyticKIEC-Boron = 1.0351.034Proceeds via a tetracoordinate boronate intermediate with a Pd-O-B linkage.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Competitive ¹³C KIE Measurement in Suzuki-Miyaura Coupling

This protocol outlines a general method for determining the intermolecular ¹³C KIE for the Suzuki-Miyaura reaction.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Aryl halide (natural isotopic abundance)

  • ¹³C-labeled aryl halide (at the carbon bearing the halogen)

  • Aryl boronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., THF, dioxane)

  • Internal standard for GC or HPLC analysis

  • Reaction vials, syringes, and other standard laboratory glassware

Procedure:

  • Preparation of Reactant Mixture: In a reaction vial, combine the natural abundance aryl halide and the corresponding ¹³C-labeled aryl halide in a precisely known ratio (typically close to 1:1). Add the aryl boronic acid (usually in slight excess), the base, and the internal standard.

  • Reaction Initiation: Dissolve the palladium catalyst in the anhydrous solvent and add it to the reaction vial to initiate the reaction.

  • Reaction Monitoring and Quenching: Allow the reaction to proceed to a low conversion (typically 10-20%) to ensure kinetic conditions. Quench the reaction by adding a suitable quenching agent (e.g., water or a dilute acid).

  • Analysis: Analyze the isotopic ratio of the remaining starting material (aryl halide) and the product using a calibrated analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer.

  • KIE Calculation: The KIE is calculated from the change in the isotopic ratio of the starting material or the isotopic ratio of the product relative to the initial isotopic ratio of the starting materials.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar¹-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition (Ar¹-X) ArPdAr Ar¹-Pd(II)L₂(Ar²) ArPdX->ArPdAr Transmetalation (Ar²-B(OR)₂) ArPdAr->Pd0 Product Ar¹-Ar² ArPdAr->Product Reductive Elimination Reactants Ar¹-X + Ar²-B(OR)₂ KIE_Workflow Start Prepare Reactant Mixture (Natural Abundance + ¹³C-Labeled) Reaction Initiate Suzuki Coupling Reaction Start->Reaction Quench Quench Reaction at Low Conversion Reaction->Quench Analysis Analyze Isotopic Ratios (GC-MS or HPLC-MS) Quench->Analysis Calculation Calculate KIE Value Analysis->Calculation

References

Application Notes and Protocols for Kinetic Isotope Effect Studies Involving 3-Methoxybenzeneboronic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of transition states.[1] This is achieved by measuring the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes.[1] Deuterium (D) substitution for protium (H) is commonly employed in these studies. The resulting deuterium KIE (kH/kD) can be classified as primary (if the C-H bond is broken in the rate-determining step) or secondary (if the isotopic substitution is at a position adjacent to the reaction center).[1][2] Secondary KIEs, though smaller than primary effects, provide valuable insights into changes in hybridization and steric environment at the transition state.[1][3]

3-Methoxybenzeneboronic acid-d3 is a deuterated analog of 3-methoxybenzeneboronic acid, a common reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] The deuteration of the methoxy group allows for the investigation of secondary kinetic isotope effects, which can help in understanding the role of the methoxy group and the overall reaction mechanism. This document provides detailed application notes and protocols for conducting KIE studies using this compound.

Application: Elucidating the Mechanism of Suzuki-Miyaura Coupling

A primary application for this compound is to probe the mechanism of the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9] By comparing the reaction rates of the deuterated and non-deuterated boronic acids, researchers can determine if the methoxy group is involved in the rate-determining step of the reaction through a secondary kinetic isotope effect. This can provide evidence for the nature of the transition state in the transmetalation step of the catalytic cycle.

Hypothetical Reaction

A model Suzuki-Miyaura reaction for a KIE study could involve the coupling of 3-methoxybenzeneboronic acid (or its d3 analog) with an aryl halide, such as 4-bromoanisole, catalyzed by a palladium complex.

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, this section outlines a potential synthesis route adapted from known procedures for the non-deuterated analog.[10][11] The key step is the use of a deuterated methylating agent.

Materials:

  • 3-Bromophenol

  • Sodium hydride (NaH)

  • Deuterated methyl iodide (CD3I)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Synthesis of 3-bromoanisole-d3:

    • To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of 3-bromophenol in THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add CD3I dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure to obtain 3-bromoanisole-d3.

  • Synthesis of this compound:

    • Dissolve 3-bromoanisole-d3 in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add n-BuLi dropwise and stir the mixture for 1 hour at -78 °C.

    • Add trimethyl borate dropwise and continue stirring for another 2 hours at -78 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Add 1 M HCl and stir for 1 hour.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure to yield this compound. Purify by recrystallization.

Kinetic Isotope Effect Measurement by Competition Experiment

A competition experiment is a common method for determining KIEs.[12] In this setup, a mixture of the deuterated and non-deuterated reactants is subjected to the reaction conditions, and the relative amounts of the products are measured.

Materials:

  • 3-Methoxybenzeneboronic acid

  • This compound

  • 4-Bromoanisole

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard (e.g., Dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution containing equimolar amounts of 3-methoxybenzeneboronic acid and this compound.

  • In a reaction vessel, combine the boronic acid stock solution, 4-bromoanisole, palladium catalyst, base, and solvent.

  • Add an internal standard for quantitative analysis.

  • Heat the reaction mixture to the desired temperature and take aliquots at various time points.

  • Quench the reaction in the aliquots by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by GC-MS to determine the ratio of the non-deuterated product (P_H) to the deuterated product (P_D).

  • The KIE is calculated from the product ratio and the initial ratio of the starting materials.

Kinetic Isotope Effect Measurement by Parallel Experiments

In this method, two separate reactions are run in parallel, one with the non-deuterated reactant and one with the deuterated reactant.[12] The reaction rates are determined by monitoring the disappearance of the starting material or the appearance of the product over time.

Materials:

  • 3-Methoxybenzeneboronic acid

  • This compound

  • 4-Bromoanisole

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard (e.g., Dodecane)

  • High-performance liquid chromatograph (HPLC) or Gas chromatograph (GC)

Procedure:

  • Set up two separate reactions under identical conditions. One reaction will contain 3-methoxybenzeneboronic acid, and the other will contain this compound.

  • Ensure all other reactant concentrations, catalyst loading, temperature, and stirring rate are identical for both reactions.

  • Take aliquots from each reaction at regular intervals.

  • Quench the reaction in the aliquots and add an internal standard.

  • Analyze the aliquots by HPLC or GC to determine the concentration of the starting material or product.

  • Plot the concentration versus time for both reactions.

  • Determine the initial reaction rates (k_H and k_D) from the slopes of the concentration-time plots.

  • The KIE is calculated as the ratio of the rate constants: KIE = k_H / k_D.

Data Presentation

The quantitative data from the kinetic experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Data from a Competition Experiment

Time (min)[P_H] (arbitrary units)[P_D] (arbitrary units)Product Ratio (P_H / P_D)
100.120.111.09
200.230.211.10
300.350.321.09
600.650.601.08
Average KIE 1.09

Table 2: Hypothetical Data from Parallel Experiments

ReactantInitial Rate (M/s)
3-Methoxybenzeneboronic acid1.5 x 10⁻⁵
This compound1.38 x 10⁻⁵
KIE (k_H / k_D) 1.09

Visualizations

Suzuki_Miyaura_Cycle cluster_KIE KIE Study Focus Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) X-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' 3-Methoxybenzeneboronic acid(-d3) 3-Methoxybenzeneboronic acid(-d3)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_synthesis Synthesis cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis 3-Bromophenol 3-Bromophenol 3-Bromoanisole-d3 3-Bromoanisole-d3 3-Bromophenol->3-Bromoanisole-d3 CD3I This compound This compound 3-Bromoanisole-d3->this compound 1. n-BuLi 2. B(OMe)3 Parallel Experiments Parallel Experiments This compound->Parallel Experiments Rate Constants (kH, kD) Rate Constants (kH, kD) Parallel Experiments->Rate Constants (kH, kD) Competition Experiment Competition Experiment Product Ratio (PH / PD) Product Ratio (PH / PD) Competition Experiment->Product Ratio (PH / PD) 3-Methoxybenzeneboronic acid 3-Methoxybenzeneboronic acid 3-Methoxybenzeneboronic acid->Parallel Experiments Mixture of Isotopologues Mixture of Isotopologues Mixture of Isotopologues->Competition Experiment KIE = kH / kD KIE = kH / kD Rate Constants (kH, kD)->KIE = kH / kD KIE from Product Ratio KIE from Product Ratio Product Ratio (PH / PD)->KIE from Product Ratio

Caption: Workflow for KIE studies.

References

Application Notes and Protocols for the Use of 3-Methoxybenzeneboronic acid-d3 in Drug Metabolism Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. In vitro drug metabolism assays are indispensable tools for predicting in vivo pharmacokinetics and potential drug-drug interactions. The use of stable isotope-labeled internal standards, such as 3-Methoxybenzeneboronic acid-d3, is critical for enhancing the accuracy, precision, and robustness of bioanalytical methods used in these assays.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound as an internal standard in two key drug metabolism assays: the Metabolic Stability Assay and the Cytochrome P450 (CYP) Inhibition Assay.

3-Methoxybenzeneboronic acid is a boronic acid derivative that has been investigated for its interactions with proteins.[6] Its deuterated analog, this compound, serves as an ideal internal standard. It is chemically identical to the analyte but has a higher molecular weight, allowing it to be distinguished by mass spectrometry while co-eluting with the unlabeled compound during liquid chromatography (LC) separation.[1] This co-elution is crucial for correcting variability arising from sample preparation and matrix effects.[1][2]

Key Applications

  • Internal Standard in Metabolic Stability Assays: To accurately quantify the disappearance of the parent compound (3-Methoxybenzeneboronic acid) over time in the presence of metabolic enzymes.

  • Internal Standard in Cytochrome P450 (CYP) Inhibition Assays: To precisely measure the formation of metabolites in the presence and absence of a test inhibitor, thereby determining the inhibitory potential of a new chemical entity on specific CYP isoforms.[7][8][9][10]

Data Presentation

Table 1: Analyte and Internal Standard Properties
CompoundChemical FormulaExact Mass ( g/mol )
3-Methoxybenzeneboronic acidC₇H₉BO₃152.06
This compoundC₇H₆D₃BO₃155.08
Table 2: Recommended Stock Solution and Working Concentrations
SolutionConcentrationSolventStorage
3-Methoxybenzeneboronic acid Stock10 mMDMSO-20°C
This compound Stock10 mMDMSO-20°C
3-Methoxybenzeneboronic acid Working Solution (for Metabolic Stability)100 µMAcetonitrile/Water (50/50)4°C
This compound Working Solution (Internal Standard)1 µMAcetonitrile4°C

Experimental Protocols

Metabolic Stability Assay

This assay determines the rate at which a test compound is metabolized by liver microsomes, providing an estimate of its intrinsic clearance.[11][12][13][14][15]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • 3-Methoxybenzeneboronic acid

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl sulfoxide (DMSO)

  • Positive control compound (e.g., Testosterone)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a master mix of HLM in phosphate buffer at a final protein concentration of 0.5 mg/mL.[16]

    • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

  • Initiation of Reaction:

    • In a 96-well plate, add 1 µL of 100 µM 3-Methoxybenzeneboronic acid to the wells.

    • Add the pre-warmed HLM suspension to each well.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 100 µL.

    • For the negative control, add phosphate buffer instead of the NADPH regenerating system.

  • Time-Point Sampling:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard (1 µM this compound).[17]

  • Sample Processing:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of 3-Methoxybenzeneboronic acid to this compound.

    • The disappearance of the parent compound over time is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Workflow Diagram:

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_hlm Prepare HLM Suspension (0.5 mg/mL) mix Combine HLM, Compound, and NADPH in 96-well plate prep_hlm->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix prep_compound Prepare 3-Methoxybenzeneboronic acid (100 µM) prep_compound->mix prep_is Prepare this compound (1 µM in ACN) quench Quench with ACN containing Internal Standard prep_is->quench incubate Incubate at 37°C mix->incubate timepoints Take samples at 0, 5, 15, 30, 45, 60 min incubate->timepoints timepoints->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the metabolic stability assay.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a test compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.[7][8][9][10][18]

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test inhibitor compound

  • 3-Methoxybenzeneboronic acid (if it is the substrate being investigated)

  • This compound (Internal Standard for the metabolite)

  • Acetonitrile (ACN), HPLC grade

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare solutions of the test inhibitor at various concentrations.

    • In a 96-well plate, add the recombinant CYP enzyme, phosphate buffer, and the test inhibitor.

    • Pre-incubate the mixture for a short period at 37°C.

  • Initiation of Reaction:

    • Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

    • The control incubations will contain no inhibitor.

  • Incubation and Termination:

    • Incubate the plate at 37°C for a specific time (e.g., 15 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard (this compound, assuming it is the internal standard for the metabolite of the probe substrate).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite of the probe substrate.

    • The percentage of inhibition is calculated by comparing the rate of metabolite formation in the presence of the test inhibitor to the control.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined.

Logical Relationship Diagram:

CYPinhibition cluster_components Reaction Components CYP CYP Enzyme Metabolite Metabolite Formation CYP->Metabolite Substrate Probe Substrate Substrate->Metabolite NADPH NADPH NADPH->Metabolite Inhibitor Test Inhibitor Inhibition Inhibition Inhibitor->Inhibition LCMS LC-MS/MS Quantification Metabolite->LCMS Inhibition->Metabolite IS Internal Standard (this compound) IS->LCMS IC50 IC50 Determination LCMS->IC50

References

3-Methoxybenzeneboronic acid-d3 as a tracer in metabolic pathway analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to utilizing 3-Methoxybenzeneboronic acid-d3 as a novel tracer for investigating metabolic pathways. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and detailed experimental protocols.

Application Notes

Introduction to this compound

This compound is the deuterium-labeled stable isotope of 3-Methoxybenzeneboronic acid.[1] The presence of three deuterium atoms on the methoxy group results in a mass increase of 3 Daltons compared to its unlabeled counterpart. This mass difference makes it an ideal tracer for metabolic studies using mass spectrometry, allowing for the clear differentiation between the exogenously supplied tracer and the endogenous unlabeled compound. While sold as a biochemical reagent for research, its primary utility in metabolic analysis lies in its potential as a tracer or as an internal standard for quantitative studies.[1]

Principle of a Stable Isotope Tracer

Stable isotope tracing is a powerful technique used to follow the metabolic fate of a molecule through a biological system. When a labeled compound like this compound is introduced to cells or an organism, it participates in the same biochemical reactions as the native compound. By using Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can track the incorporation of the deuterium label into downstream metabolites. This provides direct evidence of metabolic pathways and allows for the quantification of metabolic flux. Deuterated standards are frequently used to improve the accuracy of quantification in metabolomic analyses.[2][3]

Potential Applications in Metabolic Research

The applications of boronic acids in chemical biology are extensive, primarily due to their unique ability to form reversible covalent bonds with molecules containing cis-diols.[4][5] This property allows them to interact with a wide range of biological molecules, including saccharides (like glucose), glycoproteins, and ribonucleosides.[4][6][7]

Potential applications of this compound as a tracer include:

  • Carbohydrate Metabolism: Investigating pathways involving glucose or other sugars. The boronic acid moiety can interact with sugar molecules, and tracing the deuterated label could reveal novel interactions or metabolic transformations.

  • Glycoprotein and Glycan Analysis: Studying the synthesis and degradation of glycoproteins, which are often dysregulated in diseases like cancer.[7]

  • Drug Metabolism Studies: Phenylboronic acids can undergo metabolic transformations. For instance, some bacteria metabolize phenylboronic acid into phenol, which is then further oxidized to catechol.[8] this compound could be used to study similar oxidative or demethylation pathways mediated by enzymes such as cytochrome P450s.

  • Internal Standard: For experiments quantifying the levels of the non-deuterated 3-Methoxybenzeneboronic acid, the deuterated version serves as an ideal internal standard, as it co-elutes chromatographically but is distinct by mass.[1]

Experimental Protocols

This section provides a detailed protocol for a targeted stable isotope tracing experiment using this compound in a cell culture model, followed by LC-MS/MS analysis.

1. Cell Culture and Isotope Labeling Protocol

  • Cell Seeding: Plate mammalian cells (e.g., HepG2 for liver metabolism studies) in 6-well plates at a density of 5x10^5 cells/well. Allow cells to adhere and grow for 24 hours in standard growth medium.

  • Preparation of Labeling Medium: Prepare fresh growth medium containing a final concentration of 10-100 µM of this compound. The optimal concentration should be determined empirically to avoid cytotoxicity.

  • Labeling (Pulse): Remove the standard growth medium from the wells and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 2 mL of the prepared labeling medium to each well.

  • Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the uptake of the tracer and its conversion into downstream metabolites.

2. Metabolite Extraction Protocol

  • Quenching and Washing: At each time point, place the 6-well plate on ice. Aspirate the labeling medium and immediately wash the cells twice with 2 mL of ice-cold PBS to remove any remaining extracellular tracer.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold extraction solvent (80% Methanol / 20% Water) to each well.

    • Scrape the cells from the bottom of the well using a cell scraper.

    • Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet protein and cell debris.

  • Sample Preparation:

    • Transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50% Methanol / 50% Water) for subsequent analysis.

3. LC-MS/MS Analysis Protocol

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be tested.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis. The specific precursor-product ion transitions for the parent compound and its expected metabolites must be determined by infusing pure standards.

    • Data Acquisition: Monitor the transitions for both the unlabeled (d0) and labeled (d3) versions of each metabolite.

Data Presentation

Quantitative data from a targeted metabolomics experiment is typically presented in tables. Table 1 shows hypothetical MRM transitions for 3-Methoxybenzeneboronic acid and a potential hydroxylated metabolite. Table 2 illustrates how results from a time-course experiment could be presented.

Table 1: Hypothetical MRM Transitions for LC-MS/MS Analysis

Analyte Isotope Precursor Ion (Q1) [M+H]+ Product Ion (Q3) Collision Energy (eV)
3-Methoxybenzeneboronic acid d0 153.0 135.0 15
3-Methoxybenzeneboronic acid d3 156.0 138.0 15
Hydroxy-methoxybenzeneboronic acid d0 169.0 151.0 18

| Hydroxy-methoxybenzeneboronic acid | d3 | 172.0 | 154.0 | 18 |

Table 2: Representative Quantitative Data from a Tracer Experiment Relative abundance (%) of labeled species calculated as [Labeled / (Labeled + Unlabeled)] x 100.

Time Point (Hours) Relative Abundance of Parent Tracer (d3) (%) Relative Abundance of Metabolite (d3) (%)
0 100.0 ± 0.0 0.0 ± 0.0
2 85.2 ± 3.1 12.5 ± 2.4
6 61.7 ± 4.5 35.8 ± 3.9
12 34.9 ± 5.2 59.1 ± 4.8

| 24 | 12.3 ± 2.8 | 78.4 ± 5.5 |

Visualizations

Diagrams are essential for visualizing complex workflows and metabolic pathways.

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Cell Culture (e.g., HepG2) B Add this compound (Tracer Labeling) A->B C Time-Course Incubation (0-24h) B->C D Quench Metabolism & Wash Cells C->D E Metabolite Extraction (80% Methanol) D->E F LC-MS/MS Analysis (MRM Mode) E->F Reconstituted Extract G Data Processing (Peak Integration) F->G H Metabolite Identification & Quantification G->H I Metabolic Pathway Flux Analysis H->I

Caption: Experimental workflow for metabolic tracing.

G Tracer This compound Enzyme1 Cytochrome P450 (Oxidation) Tracer->Enzyme1 Native 3-Methoxybenzeneboronic acid (Endogenous) Native->Enzyme1 Metabolite1_d3 Metabolite A-d3 (e.g., Hydroxylated form) Enzyme1->Metabolite1_d3 Metabolite1_native Metabolite A (Endogenous) Enzyme1->Metabolite1_native Enzyme2 Phase II Enzyme (e.g., UGT, SULT) Metabolite1_d3->Enzyme2 Metabolite1_native->Enzyme2 Metabolite2_d3 Metabolite B-d3 (e.g., Glucuronide Conjugate) Enzyme2->Metabolite2_d3 Metabolite2_native Metabolite B (Endogenous) Enzyme2->Metabolite2_native

Caption: Hypothetical metabolic pathway for the tracer.

References

Application Notes and Protocols for the Quantitative Analysis of 3-Methoxybenzeneboronic Acid using its Deuterated Analog as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzeneboronic acid is a versatile chemical intermediate utilized in various synthetic organic chemistry applications, including Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[1][2] Accurate quantification of residual 3-methoxybenzeneboronic acid is often critical in process development and quality control of active pharmaceutical ingredients (APIs). This document provides a detailed analytical method for the sensitive and selective quantification of 3-methoxybenzeneboronic acid in relevant sample matrices using its stable isotope-labeled analog, 3-Methoxybenzeneboronic acid-d3, as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization.

Principle

The method employs reverse-phase liquid chromatography for the separation of 3-methoxybenzeneboronic acid and its deuterated internal standard from the sample matrix. The separated compounds are then detected by a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). The quantification is based on the ratio of the peak area of the analyte to that of the internal standard, which allows for high accuracy and precision. Boronic acids can be successfully ionized and quantified without derivatization, which simplifies sample preparation and increases throughput.[1][3]

Materials and Reagents

  • 3-Methoxybenzeneboronic acid (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide or Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Volumetric flasks and pipettes

  • Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions

1. Analyte Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of 3-Methoxybenzeneboronic acid and transfer it to a 10 mL volumetric flask.

  • Dissolve the compound in methanol and make up the volume to the mark.

  • Store the stock solution at 2-8 °C.

2. Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Dissolve the compound in methanol and make up the volume to the mark.

  • Store the stock solution at 2-8 °C.

3. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare a series of working standard solutions by serially diluting the analyte stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in a similar manner.

  • To each calibration standard and QC sample, add a fixed amount of the internal standard working solution to achieve a final constant concentration.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance, a simple dilution may be sufficient.

  • Accurately weigh the sample (e.g., 10 mg of API).

  • Dissolve the sample in a known volume of a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water).

  • Add the internal standard working solution to achieve the desired final concentration.

  • Vortex the sample to ensure homogeneity.

  • Centrifuge the sample to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm or equivalent[1]
Mobile Phase A 0.1% Ammonium hydroxide in water[1] or 10 mM Ammonium acetate in water[4]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.25 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 5 µL
Gradient Elution A gradient elution is recommended to ensure good separation and peak shape. An example gradient is provided in the table below.

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Monitoring Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi

MRM Transitions:

The specific precursor and product ions for 3-Methoxybenzeneboronic acid and its d3-labeled internal standard should be determined by infusing the individual standard solutions into the mass spectrometer. The following are hypothetical, yet representative, m/z values.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Methoxybenzeneboronic acid151.0[To be determined][To be determined]
This compound154.0[To be determined][To be determined]

Data Presentation

The quantitative data generated from this method should be summarized in the following tables for clear comparison and reporting.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
3-Methoxybenzeneboronic acid[e.g., 1 - 1000]y = mx + c> 0.99

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias)
Low[e.g., 3]< 15%± 15%< 15%± 15%
Medium[e.g., 50]< 15%± 15%< 15%± 15%
High[e.g., 800]< 15%± 15%< 15%± 15%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock (3-Methoxybenzeneboronic acid) working_standards Calibration Standards & QC Samples stock_analyte->working_standards stock_is Internal Standard Stock (this compound) stock_is->working_standards lc_ms LC-MS/MS Analysis working_standards->lc_ms Inject sample_weigh Weigh Sample sample_dissolve Dissolve & Add IS sample_weigh->sample_dissolve sample_centrifuge Centrifuge sample_dissolve->sample_centrifuge sample_supernatant Transfer Supernatant sample_centrifuge->sample_supernatant sample_supernatant->lc_ms Inject integration Peak Integration lc_ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantification of 3-Methoxybenzeneboronic acid.

Logical Relationship of Internal Standard Correction

internal_standard_correction cluster_measurement Mass Spectrometry Measurement cluster_calculation Calculation cluster_calibration Calibration cluster_result Result analyte_response Analyte Peak Area response_ratio Peak Area Ratio (Analyte / IS) analyte_response->response_ratio is_response Internal Standard Peak Area is_response->response_ratio calibration_curve Calibration Curve (Peak Area Ratio vs. Concentration) response_ratio->calibration_curve final_concentration Final Analyte Concentration calibration_curve->final_concentration

Caption: Logic of internal standard correction for accurate quantification.

References

The Gold Standard: Applications of Deuterated Internal Standards in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of drug discovery, development, and clinical research, the accurate and precise quantification of analytes in biological matrices is paramount. Bioanalytical method validation ensures that the analytical procedures used are reliable and reproducible for the intended application. A cornerstone of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS). Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, are widely regarded as the gold standard.[1][2] Their use significantly enhances the accuracy, precision, and robustness of bioanalytical assays by compensating for variability introduced during sample preparation and analysis.[3][4]

This document provides detailed application notes and protocols on the use of deuterated standards in bioanalytical method validation, targeted towards researchers, scientists, and drug development professionals.

Core Principles and Advantages

A suitable internal standard is added at a constant concentration to all calibration standards, quality control (QC) samples, and study samples during sample processing.[5] The fundamental principle behind using a deuterated internal standard is that it is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (deuterium atoms) in place of hydrogen atoms.[2] This near-identical physicochemical behavior ensures that the deuterated standard co-elutes with the analyte and experiences the same effects of sample preparation, extraction, and potential matrix effects (ion suppression or enhancement) in the mass spectrometer.[1][3] By measuring the ratio of the analyte's response to the internal standard's response, accurate quantification can be achieved, as this ratio remains consistent even if the absolute responses vary.[6]

The European Medicines Agency (EMA) has noted that over 90% of submissions to their agency have incorporated SIL-IS in their supporting assay validations, highlighting the regulatory expectation for their use.[3] While the U.S. Food and Drug Administration (FDA) does not explicitly require SIL-IS, they expect laboratories to develop robust and reliable methods, and the use of SIL-IS is considered a best practice.[3] The International Council for Harmonisation (ICH) M10 guideline, now adopted by both the FDA and EMA, provides a harmonized framework for bioanalytical method validation, including the use of internal standards.[7]

Data Presentation: Performance Comparison

The superiority of deuterated internal standards over structural analog internal standards is evident in the improved accuracy and precision of the bioanalytical method. The following table summarizes typical validation results for the quantification of a hypothetical drug in human plasma, comparing the performance of a deuterated IS with that of a structural analog IS.

Validation ParameterDeuterated Internal StandardStructural Analog Internal StandardAcceptance Criteria (FDA/ICH M10)
Accuracy (% Bias)
LLOQ-2.5%-12.0%±20%
Low QC1.8%8.5%±15%
Mid QC-0.5%-6.2%±15%
High QC3.2%14.5%±15%
Precision (%CV)
LLOQ4.5%15.2%≤20%
Low QC3.8%11.8%≤15%
Mid QC2.1%9.3%≤15%
High QC1.9%7.6%≤15%
Matrix Effect (%CV) 2.5%18.5%≤15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is illustrative.

The next table provides a comparative overview of assay precision and accuracy for the quantification of various immunosuppressive drugs in whole blood using their respective deuterated internal standards.

AnalyteMatrixInternal Standard TypeAccuracy (% Bias)Precision (%CV)Recovery (%)
Cyclosporine AWhole BloodDeuterated0.9 - 14.72.5 - 12.589 - 138
TacrolimusWhole BloodDeuterated0.9 - 14.72.5 - 12.589 - 138
SirolimusWhole BloodDeuterated0.9 - 14.72.5 - 12.589 - 138
EverolimusWhole BloodDeuterated0.9 - 14.72.5 - 12.589 - 138

[8]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to reproducible bioanalytical science. The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis using deuterated internal standards.

Protocol 1: Quantification of Teriflunomide in Human Plasma

This protocol describes a validated LC-MS/MS method for the quantification of Teriflunomide in human plasma using Teriflunomide-d4 as the internal standard.[1]

1. Materials and Reagents

  • Analytes: Teriflunomide and Teriflunomide-d4 (Internal Standard)

  • Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure)

  • Biological Matrix: Drug-free human plasma

2. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples (study samples, calibration standards, or quality controls) on ice.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Aliquot 100 µL of each plasma sample into a labeled 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Teriflunomide-d4 working solution to each tube (except for blank matrix samples).

  • Vortex for 10 seconds.

  • Add 400 µL of acidified acetonitrile (0.1% formic acid) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[6]

3. LC-MS/MS Analysis

  • Instrumentation: UPLC/HPLC System coupled to a Triple Quadrupole Mass Spectrometer.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Type: Selected Reaction Monitoring (SRM).

  • SRM Transitions: Monitor the specific precursor-to-product ion transitions for Teriflunomide and Teriflunomide-d4.

4. Data Analysis

  • Integrate the peak areas for Teriflunomide and Teriflunomide-d4.

  • Calculate the peak area ratio (Teriflunomide peak area / Teriflunomide-d4 peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Immunosuppressive Drugs in Whole Blood

This protocol is adapted from a validated method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood using their respective deuterated internal standards.[8]

1. Sample Preparation (Protein Precipitation)

  • Thaw whole blood samples and internal standard working solutions at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the whole blood sample.

  • Add 100 µL of the internal standard working solution (containing a mixture of deuterated cyclosporine A, tacrolimus, sirolimus, and everolimus in methanol).

  • Add 150 µL of zinc sulfate solution (0.1 M in water) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.[8]

2. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A suitable gradient for the separation of the four analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: ESI, positive mode.

  • Scan Type: SRM.

  • SRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

3. Data Analysis Follow the same data analysis procedure as described in Protocol 1, constructing a separate calibration curve for each analyte.

Visualizations: Workflows and Decision Pathways

The following diagrams illustrate the generalized workflow for bioanalytical method validation and the decision-making process for selecting an internal standard.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis cluster_validation Validation & Quantification Prep_Standards Prepare Calibration Standards & QCs Spike_Samples Spike Samples, Standards & QCs with IS Prep_Standards->Spike_Samples Prep_IS Prepare Internal Standard Working Solution Prep_IS->Spike_Samples Extraction Perform Sample Extraction (e.g., Protein Precipitation, LLE, SPE) Spike_Samples->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Peak Integration & Ratio Calculation LCMS_Analysis->Data_Processing Calibration_Curve Generate Calibration Curve Data_Processing->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification Validation_Assessment Assess Accuracy, Precision, Selectivity, etc. Quantification->Validation_Assessment

Caption: Bioanalytical method validation workflow.

Caption: Decision pathway for internal standard selection.

Conclusion

The use of deuterated internal standards is a critical component of modern, high-quality bioanalytical method validation. As demonstrated by the presented data and protocols, SIL-IS significantly improves the accuracy, precision, and robustness of quantitative assays. By effectively compensating for variability inherent in the analytical process, deuterated standards ensure the reliability and reproducibility of bioanalytical data, which is essential for informed decision-making in drug development and clinical research. Adherence to regulatory guidelines and the implementation of well-validated methods incorporating deuterated internal standards are best practices that contribute to the overall quality and success of pharmaceutical development programs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protodeboronation of 3-Methoxybenzeneboronic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of protodeboronation reactions involving 3-Methoxybenzeneboronic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in synthetic chemistry, particularly in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the case of this compound, this results in the formation of anisole-d3, consuming the starting material and reducing the yield of the desired product in reactions like Suzuki-Miyaura cross-coupling. This reaction is particularly relevant for electron-rich arylboronic acids, such as those with a methoxy substituent.[3]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: The main factors that accelerate protodeboronation include:

  • High pH: Base-catalyzed protodeboronation is a major pathway, especially for electron-rich arylboronic acids.[1][4]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of this undesired side reaction.[3]

  • Protic Solvents: Solvents with available protons (e.g., water, alcohols) can facilitate the cleavage of the C-B bond.

  • Choice of Base: Strong bases can significantly promote protodeboronation.[5]

  • Palladium Catalyst: Some palladium catalysts, particularly those with bulky ligands, can promote protodeboronation.

Q3: How does the deuterium label in this compound affect protodeboronation?

A3: The deuterium label on the methoxy group is not directly involved in the protodeboronation at the C-B bond. However, if the reaction involves cleavage of the C-D bond on the aromatic ring as a competing side reaction (which is not protodeboronation), a kinetic isotope effect (KIE) would be observed, making the C-D bond cleavage slower than a C-H bond cleavage. In the context of protodeboronation of the C-B bond, the primary KIE would be observed if a deuterated proton source (like D2O) is used, which would slow down the rate-limiting protonolysis step.[6][7]

Q4: Can using a boronic ester derivative of this compound help in minimizing protodeboronation?

A4: Yes, converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA ester, is a common and effective strategy to suppress protodeboronation.[2][8] These esters exhibit greater stability under many reaction conditions and can slowly release the boronic acid in situ for the desired cross-coupling reaction, thus maintaining a low concentration of the more reactive free boronic acid.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product and significant formation of anisole-d3. High rate of protodeboronation.1. Optimize the base: Switch to a milder base such as K₃PO₄ or K₂CO₃ instead of strong bases like NaOH or KOH. 2. Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. 3. Use anhydrous solvents: Minimize the presence of water and other protic solvents. 4. Change the catalyst system: Screen different palladium catalysts and ligands. Less bulky ligands may reduce the rate of protodeboronation. 5. Use a boronic ester: Convert the boronic acid to a more stable pinacol or MIDA ester.
Inconsistent reaction outcomes. Variability in reagent quality or reaction setup.1. Ensure high purity of reagents: Use freshly purchased or purified this compound. 2. Degas solvents: Thoroughly degas all solvents to remove oxygen, which can affect catalyst performance and promote side reactions. 3. Strict inert atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.
Reaction stalls before completion. Catalyst deactivation or consumption of the boronic acid.1. Increase catalyst loading: A higher catalyst loading might be necessary. 2. Use a more robust catalyst: Consider pre-formed palladium catalysts or palladacycles. 3. Monitor boronic acid concentration: Use techniques like TLC or LC-MS to monitor the consumption of the starting material. If it is being consumed rapidly by protodeboronation, the reaction conditions need to be adjusted as described above.

Quantitative Data

The rate of protodeboronation is highly dependent on the specific reaction conditions. Below are tables summarizing the expected trends and available quantitative data for related systems.

Table 1: Effect of Base on Protodeboronation

BaseRelative Rate of ProtodeboronationComments
NaOHHighStrong bases significantly accelerate protodeboronation.[5]
K₂CO₃ModerateA commonly used base that offers a compromise between reactivity and minimizing side reactions.[5]
K₃PO₄Low to ModerateOften a good choice for minimizing protodeboronation, particularly with sensitive substrates.
Cs₂CO₃ModerateCan be effective, but optimization is required.
Et₃NLowOrganic bases are generally weaker and can lead to lower rates of protodeboronation.

Table 2: Influence of Solvent on Protodeboronation

Solvent SystemRelative Rate of ProtodeboronationComments
Dioxane/H₂OHighThe presence of water as a protic solvent accelerates protodeboronation.[1]
Toluene/H₂OHighSimilar to dioxane/water, the aqueous phase promotes the side reaction.
Anhydrous TolueneLowThe absence of a protic solvent significantly reduces the rate of protodeboronation.
Anhydrous THFLowAnother suitable anhydrous solvent to minimize protodeboronation.
Anhydrous DMFModerateWhile aprotic, DMF can contain water impurities and may not be as effective as toluene or THF.

Table 3: Impact of Temperature on Protodeboronation

Temperature (°C)Expected Impact on Protodeboronation
Room TemperatureMinimal protodeboronation, but the desired reaction may be slow.
60-80A good starting range for many cross-coupling reactions to balance reaction rate and minimize protodeboronation.[3]
>100Significant increase in the rate of protodeboronation is expected.[3]

Experimental Protocols

Protocol 1: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction designed to minimize the protodeboronation of this compound.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, and the base.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: This compound, Aryl Halide, Base prep2 Add Palladium Catalyst prep1->prep2 prep3 Add Anhydrous, Degassed Solvent prep2->prep3 react1 Heat and Stir (e.g., 60-80 °C) prep3->react1 react2 Monitor Progress (TLC, LC-MS) react1->react2 workup1 Quench and Extract react2->workup1 workup2 Dry and Concentrate workup1->workup2 workup3 Column Chromatography workup2->workup3 final_product final_product workup3->final_product Isolated Product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Logical Relationship of Factors Affecting Protodeboronation

G cluster_conditions Reaction Conditions cluster_outcome Outcome High_pH High pH Protodeboronation Increased Protodeboronation High_pH->Protodeboronation High_Temp High Temperature High_Temp->Protodeboronation Protic_Solvent Protic Solvent Protic_Solvent->Protodeboronation Strong_Base Strong Base Strong_Base->Protodeboronation

Caption: Factors that promote the undesired protodeboronation side reaction.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Methoxybenzeneboronic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing your Suzuki coupling reactions involving 3-Methoxybenzeneboronic acid-d3. This resource is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting advice and frequently asked questions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using this compound in Suzuki coupling reactions?

A1: this compound, being an electron-rich boronic acid, can present several challenges. The primary issues include susceptibility to protodeboronation, where the boronic acid group is replaced by a deuterium atom, and the potential for homocoupling of the boronic acid.[1][2] The electron-donating nature of the methoxy group can also influence the reactivity in the catalytic cycle. Additionally, while generally not significant enough to halt the reaction, a deuterium kinetic isotope effect (KIE) might be observable, potentially leading to slightly slower reaction rates compared to the non-deuterated analog.

Q2: How does the deuterium labeling in this compound affect the reaction?

A2: The primary influence of the deuterium atoms is the potential for a kinetic isotope effect (KIE), where the heavier deuterium isotope can lead to a slower rate of C-D bond cleavage compared to a C-H bond. In the context of Suzuki coupling, this is most relevant to the protodeboronation side reaction. A stronger C-D bond can potentially slow down the rate of protodeboronation, which could be advantageous. The effect on the main catalytic cycle is generally considered to be minimal as the C-B bond is the one primarily involved in transmetalation.[3]

Q3: Which palladium catalyst and ligand combination is most effective for this type of electron-rich boronic acid?

A3: For electron-rich arylboronic acids like this compound, palladium catalysts with electron-rich and bulky phosphine ligands are generally recommended.[4] Catalyst systems such as Pd(PPh₃)₄ or those generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or P(t-Bu)₃ are often effective.[1] These ligands can enhance the rate of oxidative addition and reductive elimination, which can be beneficial for couplings involving electron-rich partners.

Q4: What is the role of the base in the Suzuki coupling of this compound, and which one should I choose?

A4: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[4][5] For electron-rich boronic acids, a range of bases can be effective, with the choice often depending on the specific coupling partner and solvent system. Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. The selection of the base can influence reaction rates and the prevalence of side reactions.[1][6] It is often advisable to screen a few different bases to find the optimal conditions for a specific reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Protodeboronation of the boronic acid. 4. Suboptimal reaction temperature.1. Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst deactivation. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to enhance boronic acid activation. 3. Use anhydrous solvents and consider using a boronic ester derivative (e.g., pinacol ester) which can be more stable.[1] 4. Incrementally increase the reaction temperature, monitoring for product formation and decomposition.
Significant Protodeboronation 1. Presence of water or protic solvents. 2. High reaction temperature or prolonged reaction time. 3. Inappropriate base.1. Use rigorously dried, anhydrous solvents. 2. Optimize the reaction time and temperature to favor the desired coupling over protodeboronation. 3. A weaker base might sometimes reduce the rate of protodeboronation.
Formation of Homocoupling Product 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without an efficient in-situ reduction.1. Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). 2. Consider using a Pd(0) catalyst source like Pd(PPh₃)₄.
Incomplete Consumption of Starting Materials 1. Insufficient catalyst loading. 2. Catalyst deactivation. 3. Poor solubility of reagents.1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). 2. Use a more robust ligand that can stabilize the palladium catalyst throughout the reaction. 3. Screen different solvents or solvent mixtures to ensure all components are fully dissolved at the reaction temperature.

Data Presentation

Table 1: Comparison of Reaction Parameters for Suzuki Coupling with Aryl Bromides

Parameter3-Methoxybenzeneboronic acidThis compound (Predicted)
Typical Catalyst System Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂, Pd(PPh₃)₄
Recommended Base K₂CO₃, K₃PO₄K₂CO₃, K₃PO₄
Common Solvent(s) Dioxane/Water, Toluene/WaterDioxane/Water, Toluene/Water
Typical Temperature (°C) 80 - 11080 - 110
Expected Yield Range 75-95% (substrate dependent)Potentially similar to non-deuterated, possibly slightly higher due to reduced protodeboronation.
Potential for Protodeboronation ModeratePotentially lower due to the kinetic isotope effect.

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Boronic_Acid R-B(OH)2-d3 (this compound) Base Base Boronic_Acid->Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki coupling reaction.

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Catalyst Is the catalyst active and properly degassed? Start->Check_Catalyst Check_Base Is the base appropriate and effective? Check_Catalyst->Check_Base Yes Solution_Catalyst Use fresh catalyst, ensure inert atmosphere. Check_Catalyst->Solution_Catalyst No Check_Side_Reactions Are there significant side reactions? Check_Base->Check_Side_Reactions Yes Solution_Base Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Check_Base->Solution_Base No Optimize_Temp Is the reaction temperature optimal? Check_Side_Reactions->Optimize_Temp No Solution_Side_Reactions Address protodeboronation (anhydrous conditions) or homocoupling (degassing). Check_Side_Reactions->Solution_Side_Reactions Yes Solution_Temp Incrementally increase temperature. Optimize_Temp->Solution_Temp No

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: 3-Methoxybenzeneboronic Acid-d3 in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Methoxybenzeneboronic acid-d3 in cross-coupling reactions. The focus is on minimizing common side reactions to ensure high yield and purity of the desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?

A1: The primary side reactions encountered are:

  • Homocoupling: The self-coupling of two molecules of this compound to form 3,3'-dimethoxybiphenyl-d6. This is often mediated by the palladium catalyst, particularly in the presence of oxygen.[1][2][3][4]

  • Protodeboronation: The replacement of the boronic acid functional group with a hydrogen (or deuterium) atom, leading to the formation of anisole-d3. This reaction is typically promoted by aqueous basic conditions and can be influenced by temperature.[5][6][7]

  • Dehalogenation: The removal of the halide from the coupling partner (aryl halide) is another possible side reaction.[4]

Q2: How can I minimize the homocoupling of this compound?

A2: Minimizing homocoupling involves controlling the reaction atmosphere and the palladium catalyst's oxidation state.[1][2][3] Key strategies include:

  • Rigorous Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen.[1][8] The freeze-pump-thaw method can also be used for more effective oxygen removal.[8] Maintain a positive pressure of inert gas throughout the reaction.

  • Use of Pd(0) Catalyst: Instead of Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), which require in-situ reduction, consider using a Pd(0) source directly (e.g., Pd₂(dba)₃, Pd(PPh₃)₄).[8]

  • Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homocoupling.[1][2][3][9]

Q3: What are the best practices to prevent protodeboronation of this compound?

A3: Protodeboronation is a common issue with arylboronic acids, especially under basic aqueous conditions.[5][6] To mitigate this:

  • Use of Anhydrous Conditions: Whenever possible, employing anhydrous conditions can suppress protodeboronation.[10]

  • Choice of Base: The strength and nature of the base can influence the rate of protodeboronation. Weaker bases like NaHCO₃ might be preferable in some cases, while stronger bases like Cs₂CO₃ or K₃PO₄ might be necessary for efficient transmetalation but can also accelerate protodeboronation.[8] Careful optimization is required.

  • Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can increase stability and reduce the propensity for protodeboronation.[4][11]

  • Temperature Control: Higher reaction temperatures can increase the rate of protodeboronation.[12] It is important to find an optimal temperature that allows for a reasonable reaction rate while minimizing this side reaction.[8]

Q4: How do I choose the right catalyst and ligand for my reaction?

A4: The choice of catalyst and ligand is crucial for a successful cross-coupling reaction. For sterically hindered substrates or challenging couplings, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[8] These ligands promote the reductive elimination step and can help to disfavor side reactions.[8] N-heterocyclic carbene (NHC) ligands are also a good option.[12]

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Increase the reaction temperature cautiously, as it can also promote side reactions.[8][12] - Ensure all reactants are fully dissolved at the reaction temperature.[8]
Catalyst deactivation- Ensure a rigorously inert atmosphere to prevent catalyst oxidation.[8] - If palladium black is observed, it indicates catalyst decomposition. Consider using a more robust ligand or a pre-catalyst.[8]
Protodeboronation of the boronic acid- See FAQ Q3 for strategies to minimize protodeboronation.
Presence of Homocoupling Product Oxygen in the reaction mixture- Thoroughly degas all solvents and the reaction mixture.[1][8] - Maintain a positive pressure of inert gas throughout the reaction.
Presence of Pd(II) species- Use a Pd(0) catalyst directly or add a mild reducing agent like potassium formate.[1][2][8]
Presence of Protodeboronation Product (Anisole-d3) Aqueous basic conditions- Use anhydrous solvents if compatible with the reaction.[10] - Optimize the base and its concentration.
High reaction temperature- Lower the reaction temperature and monitor the effect on yield and side product formation.[8]
Difficulty in Product Purification Unreacted starting materials- Use a slight excess of one reactant to ensure the other is fully consumed. - Unreacted boronic acid can often be removed by a basic aqueous wash.[13]
Catalyst residues- Filter the reaction mixture through a pad of celite.[12] - Column chromatography is often effective for removing palladium residues.[14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, 4-10 mol%).

  • Addition of Solvent: Add the anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[12][14]

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Reactants & Base prep2 2. Establish Inert Atmosphere prep1->prep2 prep3 3. Add Catalyst & Ligand prep2->prep3 prep4 4. Add Degassed Solvent prep3->prep4 react1 5. Heat & Stir prep4->react1 react2 6. Monitor Progress (TLC/LC-MS) react1->react2 workup1 7. Cool & Quench react2->workup1 workup2 8. Extraction workup1->workup2 workup3 9. Drying & Concentration workup2->workup3 purify 10. Purification (Chromatography/Recrystallization) workup3->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic cluster_homocoupling Homocoupling Check cluster_protodeboronation Protodeboronation Check cluster_incomplete Reaction Completion Check start Low Yield or Impure Product q1 Homocoupling Product Detected? start->q1 a1_yes Improve Degassing Use Pd(0) Catalyst Add Mild Reducing Agent q1->a1_yes Yes q2 Protodeboronation Product Detected? q1->q2 No a2_yes Use Anhydrous Conditions Optimize Base Lower Temperature Consider Boronic Ester q2->a2_yes Yes q3 Incomplete Reaction? q2->q3 No a3_yes Increase Temperature Cautiously Optimize Catalyst/Ligand Check Reactant Solubility q3->a3_yes Yes

Caption: A troubleshooting decision tree for common issues in Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Isotopic Stability of 3-Methoxybenzeneboronic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methoxybenzeneboronic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with this compound?

A1: Isotopic exchange, in this context, refers to the replacement of deuterium (D or ²H) atoms on the methoxy group of this compound with protium (H or ¹H) from the surrounding environment. This process, often a result of a side reaction known as protodeboronation, can compromise the isotopic purity of the labeled compound.[1][2][3][4][5] For researchers using this molecule as an internal standard, a tracer in metabolic studies, or to investigate kinetic isotope effects, maintaining high isotopic enrichment is critical for obtaining accurate and reliable data.

Q2: What are the primary experimental factors that can cause the loss of the deuterium label?

A2: The stability of the deuterium label on this compound is significantly influenced by several factors:

  • Presence of Protic Solvents: Water, alcohols, and other solvents with acidic protons are the most common sources of protium that can lead to H/D exchange.

  • pH of the Reaction Medium: Both acidic and basic conditions can catalyze the protodeboronation of arylboronic acids, which facilitates isotopic exchange.[1][2][4][5]

  • Reaction Temperature: Elevated temperatures generally accelerate the rate of protodeboronation and thus increase the likelihood of isotopic scrambling.

  • Catalyst System: While essential for many reactions, certain transition metal catalysts and reaction conditions can also promote undesired side reactions like protodeboronation.

Q3: How does the methoxy group in this compound affect its stability?

A3: The methoxy group is an electron-donating group. Studies on the protodeboronation of substituted arylboronic acids have shown that electron-donating groups can increase the susceptibility of the C-B bond to cleavage, potentially making 3-Methoxybenzeneboronic acid more prone to this side reaction compared to arylboronic acids with electron-withdrawing substituents.[1][6]

Q4: Are there more stable alternatives to using the boronic acid directly?

A4: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance its stability.[7][8] These derivatives are generally more robust towards protodeboronation under typical reaction conditions and can release the active boronic acid in a slow, controlled manner during the reaction.

Troubleshooting Guide for Isotopic Exchange

If you are observing a loss of deuterium from your this compound, consult the following guide for potential causes and solutions.

Symptom Potential Cause Recommended Solution
Lower than expected isotopic purity in the final product Presence of water or other protic solvents in the reaction.Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Handle the deuterated compound under an inert atmosphere (e.g., in a glovebox).
Reaction conditions are too acidic or basic.Adjust the pH of the reaction to be as close to neutral as possible. Use milder bases (e.g., K₃PO₄ instead of NaOH).
The reaction is running at too high a temperature.Lower the reaction temperature and extend the reaction time if necessary.
Inconsistent reaction yields and isotopic purity Degradation of the boronic acid during storage or handling.Store this compound in a cool, dry, and dark place under an inert atmosphere. Prepare solutions fresh before use.
The chosen catalyst system promotes protodeboronation.Screen different palladium catalysts and ligands. Consider using a more stable boronate ester derivative.

Data Presentation

The following table provides an estimated representation of the stability of a typical arylboronic acid with an electron-donating group under various conditions, illustrating the expected trends for this compound. Note: These are illustrative values based on literature trends and not experimentally determined data for this specific compound.

Condition Solvent Temperature Estimated % H/D Exchange (after 24h)
Mildly Acidic (pH 5)D₂O/Dioxane (1:1)25°C< 5%
Neutral (pH 7)D₂O/Dioxane (1:1)25°C< 2%
Mildly Basic (pH 9)D₂O/Dioxane (1:1)25°C5-10%
Mildly Acidic (pH 5)D₂O/Dioxane (1:1)80°C15-25%
Neutral (pH 7)D₂O/Dioxane (1:1)80°C5-15%
Mildly Basic (pH 9)D₂O/Dioxane (1:1)80°C> 30%
AnhydrousAnhydrous Toluene80°C< 1%

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling with Minimized Isotopic Exchange

This protocol outlines a procedure for a Suzuki-Miyaura coupling reaction designed to minimize the risk of H/D exchange for this compound.

1. Reagent and Glassware Preparation:

  • All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Anhydrous solvents (e.g., toluene, dioxane, or THF) should be used. If not purchased as anhydrous, they should be appropriately dried and degassed.

  • The base (e.g., K₃PO₄ or Cs₂CO₃) should be dried under high vacuum before use.

2. Reaction Setup (under inert atmosphere):

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the anhydrous base.

3. Reaction Execution:

  • Heat the reaction mixture to the lowest effective temperature (e.g., 80°C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

4. Work-up and Purification:

  • Quench the reaction by adding a minimal amount of deionized water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

5. Analysis of Isotopic Purity:

  • The isotopic purity of the final product should be determined by mass spectrometry (HR-MS) or NMR spectroscopy to quantify the retention of the deuterium label.[9][10][11][12][13]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Start: Dry Glassware & Reagents reagents Weigh Reagents (Inert Atmosphere) start->reagents solvent Add Anhydrous & Degassed Solvent reagents->solvent setup Assemble Reaction Under Inert Gas solvent->setup heat Heat to Lowest Effective Temperature setup->heat monitor Monitor Progress heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product extract->purify analyze Analyze Isotopic Purity (MS, NMR) purify->analyze end End: Isotopically Pure Product analyze->end

Caption: Workflow for minimizing isotopic exchange in synthesis.

logical_relationships main_issue Isotopic Exchange (Loss of Deuterium) cause1 Protic Solvents (e.g., H₂O, Alcohols) main_issue->cause1 Caused by cause2 Non-Neutral pH (Acidic or Basic) main_issue->cause2 Caused by cause3 High Temperature main_issue->cause3 Exacerbated by solution4 Use Stable Boronate Esters (e.g., MIDA, Pinacol) main_issue->solution4 Circumvented by solution1 Use Anhydrous Aprotic Solvents cause1->solution1 Prevented by solution2 Maintain Near-Neutral pH cause2->solution2 Mitigated by solution3 Use Lowest Effective Temperature cause3->solution3 Mitigated by

Caption: Factors influencing and preventing isotopic exchange.

References

Technical Support Center: Suzuki Coupling with 3-Methoxybenzeneboronic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Methoxybenzeneboronic acid-d3 in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Suzuki coupling of this compound with aryl halides?

A1: The optimal catalyst system is highly dependent on the specific aryl halide coupling partner (e.g., chloride, bromide, iodide, triflate) and the desired reaction conditions (temperature, reaction time). For electron-rich boronic acids like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] A common starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃, in combination with a ligand like SPhos or XPhos.

Q2: Which base is most suitable for this reaction?

A2: The choice of base is critical and can significantly impact the reaction outcome.[3] For Suzuki couplings, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings as it is a strong base that can facilitate the transmetalation step.[4] The base's strength and solubility in the chosen solvent system should be considered.

Q3: What are the recommended solvents for this Suzuki coupling?

A3: A variety of organic solvents can be used, often in combination with water. Common solvent systems include toluene/water, dioxane/water, and THF/water.[4][5] The addition of water can be crucial for the solubility of the base and to facilitate the catalytic cycle.[6] The choice of solvent can also influence the reaction rate and selectivity.

Q4: How does the deuterium labeling on the boronic acid affect the reaction?

A4: In most cases, the deuterium labeling on the methoxy group of this compound is not expected to have a significant electronic or steric effect on the Suzuki coupling reaction itself. The C-B bond, which is directly involved in the transmetalation step, is unaffected. However, it is always good practice to monitor for any unexpected kinetic isotope effects, although they are generally not a primary concern for this type of labeling.

Q5: My boronic acid appears to be degrading. What can I do?

A5: Boronic acids, especially electron-rich ones, can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen).[4] To mitigate this, it is advisable to use freshly opened or purified boronic acid. Storing the boronic acid under inert gas and in a desiccator can help prolong its shelf life. In the reaction, using anhydrous solvents (if the protocol allows) and ensuring a thoroughly degassed reaction mixture can minimize degradation.[4] Alternatively, converting the boronic acid to a more stable derivative like a pinacol ester may be beneficial, although this might require more forcing reaction conditions to achieve comparable yields.[7]

Catalyst and Condition Selection Guide

The selection of the appropriate catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling reaction. The following table provides a starting point for the coupling of this compound with various aryl halides. Optimization is often necessary for each specific substrate combination.

Aryl HalidePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield (%)
Aryl IodidePd(OAc)₂ (1-2)SPhos (1.2-2.4)K₃PO₄ (2)Toluene/H₂O80-100>90
Aryl BromidePd₂(dba)₃ (1)XPhos (2.5)K₂CO₃ (2)Dioxane/H₂O10085-95
Aryl ChloridePd(OAc)₂ (2)Buchwald Ligand (e.g., SPhos, XPhos) (4)Cs₂CO₃ (2)Dioxane/H₂O100-12070-90
Aryl TriflatePd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)THF/H₂O80-10080-95

Note: The yields are based on literature for similar, non-deuterated substrates and should be considered as a reference. Optimization for this compound is recommended.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst or ligand- Inefficient degassing- Impure reagents or solvents- Incorrect base or solvent- Low reaction temperature- Use fresh, high-quality catalyst and ligand. Consider a pre-formed Pd(0) source like Pd(PPh₃)₄.[4]- Ensure thorough degassing of the reaction mixture and solvents.[4]- Use pure, anhydrous solvents (if applicable) and fresh base.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O).- Gradually increase the reaction temperature.[4]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst- Improve the degassing procedure.[4]- Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to avoid the in-situ reduction step that can consume the boronic acid.[4]
Protodeboronation of Boronic Acid - Presence of water or protic sources- Prolonged reaction time at high temperature- Instability of the boronic acid- Use anhydrous solvents if the reaction conditions permit.- Monitor the reaction progress and stop it once the starting material is consumed.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[7]
Formation of Palladium Black - Catalyst decomposition- Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[4]- Maintain vigorous stirring to avoid localized high concentrations of reagents.[4]- Consider using a more stable precatalyst.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 1.2-2.4 mol%) to an oven-dried reaction vial containing a magnetic stir bar.

  • Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 mmol) and the degassed solvent system (e.g., Toluene/H₂O, 5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visual Guides

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Weigh Aryl Halide, Boronic Acid, Base setup Combine Reagents under Inert Atmosphere reagents->setup catalyst Prepare Catalyst/ Ligand Solution catalyst->setup solvent Add Degassed Solvent setup->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Decision_Tree start Start: Select Aryl Halide halide_type What is the halide? start->halide_type iodide Aryl Iodide/ Bromide halide_type->iodide I or Br chloride Aryl Chloride halide_type->chloride Cl triflate Aryl Triflate halide_type->triflate OTf catalyst_ib Use Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos iodide->catalyst_ib catalyst_cl Use Pd(OAc)₂ with a Bulky Ligand (e.g., XPhos) Consider stronger base (Cs₂CO₃) chloride->catalyst_cl catalyst_otf Use Pd(OAc)₂/PCy₃ triflate->catalyst_otf outcome Reaction Outcome? catalyst_ib->outcome catalyst_cl->outcome catalyst_otf->outcome success Successful Coupling outcome->success High Yield troubleshoot Low Yield/ Side Products (See Troubleshooting Guide) outcome->troubleshoot Issues

Caption: Decision tree for initial catalyst system selection based on the aryl halide.

References

effect of base and solvent on the stability of deuterated boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions concerning the stability of deuterated boronic acids when exposed to various bases and solvents. This resource is intended for researchers, scientists, and professionals in drug development who utilize deuterated boronic acids in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the degradation of deuterated boronic acids?

A1: Deuterated boronic acids, like their non-deuterated counterparts, are susceptible to several degradation pathways, especially under reaction conditions. The most common pathways include:

  • Protodeboronation (or more accurately, deuterodeboronation/hydrodeboronation): This is the replacement of the boronic acid group with a hydrogen or deuterium atom from the solvent or other proton/deuteron sources. This process is often accelerated by basic or acidic conditions.[1][2]

  • Oxidation: The carbon-boron bond can be oxidized, typically converting the boronic acid into an alcohol or phenol.[3][4] This can be a significant issue, as some boronic acids are unstable to oxidation in biological contexts.[3][4]

  • Trimerization (Anhydride Formation): Boronic acids can dehydrate to form cyclic trimers known as boroxines. This can complicate reaction stoichiometry and reproducibility.[5]

Q2: How does the choice of base affect the stability of my deuterated boronic acid?

A2: The choice and concentration of the base can significantly impact the stability of a deuterated boronic acid. High pH generally accelerates protodeboronation by forming the more reactive boronate anion.[1] However, the effect is highly dependent on the specific structure of the boronic acid. Some heteroaryl boronic acids, for instance, are most unstable at neutral pH.[6] For sensitive substrates, using a milder base or a "slow-release" strategy with a protected boronic acid form is recommended.[7][8]

Q3: Which solvents are recommended for working with deuterated boronic acids?

A3: The ideal solvent system depends on the specific application. For storage, a dry, aprotic solvent is preferable to minimize hydrolysis and protodeboronation.[9][10] For reactions like Suzuki-Miyaura coupling, mixtures of organic solvents with water (e.g., dioxane/water) are common.[7] However, the presence of water can facilitate decomposition.[1][11] When performing mechanistic studies or stability assessments by NMR, deuterated solvents such as DMSO-d₆ are suitable.[7]

Q4: Are there more stable alternatives to using free deuterated boronic acids?

A4: Yes, several stabilized forms of boronic acids are commercially available or can be readily synthesized. These are often recommended for challenging substrates that are prone to decomposition.[8][12] Common examples include:

  • MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, crystalline solids that are resistant to decomposition on the benchtop.[6][8] The free boronic acid can be released slowly in situ under specific basic conditions, minimizing its concentration and subsequent degradation.[8]

  • Potassium trifluoroborate salts (R-BF₃K): These salts are generally air-stable, crystalline solids.[5]

  • Diethanolamine (DABO) adducts: These complexes are often air-stable solids and can be used directly in cross-coupling reactions.[5]

Q5: How does deuteration of the aryl/alkyl group affect the stability of the boronic acid?

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Possible Cause: Decomposition of the deuterated boronic acid under the reaction conditions.

Troubleshooting Steps:

  • Run a Control Experiment: Subject the deuterated boronic acid to the reaction conditions (base, solvent, temperature) without the palladium catalyst and coupling partner. Monitor the reaction mixture over time by LC-MS or NMR to quantify the extent of protodeboronation (observing the formation of the Ar-D or Ar-H species).[7]

  • Use a Stabilized Boronic Acid Derivative: Switch to an air-stable MIDA boronate, trifluoroborate salt, or DABO adduct of your deuterated compound.[5][7][8] This is particularly useful for unstable boronic acids like 2-heterocyclic, vinyl, or cyclopropyl derivatives.[8]

  • Optimize Reaction Conditions:

    • Base: Consider using a weaker base (e.g., K₃PO₄ instead of NaOH) or a fluoride source for trifluoroborates.[7][8]

    • Temperature: Lowering the reaction temperature may reduce the rate of decomposition. The rate of boronic acid release from MIDA boronates can be controlled by adjusting the temperature.[8]

    • Solvent: Ensure solvents are degassed to minimize oxidation.

Issue 2: Deuterated Boronic Acid Degrades During Storage or Workup

Possible Cause: Exposure to moisture, air (oxygen), or incompatible pH conditions.

Troubleshooting Steps:

  • Proper Storage: Store deuterated boronic acids in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dry place.[9][10] Boric acid itself is hygroscopic and can cake upon moisture absorption.[10][16]

  • Aqueous Workup:

    • Minimize the time the boronic acid is in contact with acidic or basic aqueous solutions during extraction.[6]

    • Protodeboronation can be significant in both acidic (pH < 2) and basic (pH > 10) conditions for simple aryl boronic acids.[6]

    • If possible, adjust the pH of the aqueous phase to near neutral before extraction, provided the compound is stable at that pH.[6]

  • Purification: For unstable boronic acids, consider converting them to a stable derivative (e.g., MIDA boronate or DABO adduct) for purification and storage.[5][6] The pure boronic acid can be regenerated from the adduct if necessary.[6]

Data Presentation

Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates

This table summarizes the enhanced stability of MIDA boronates compared to their corresponding free boronic acids when stored on the benchtop under air.

EntryBoronic Acid/MIDA Boronate% Remaining after 15 days (Boronic Acid)% Remaining after ≥60 days (MIDA Boronate)
12-Furan58%>95%
22-Benzofuran65%>95%
32-Thiophene62%>95%
42-Benzothiophene80%>95%
52-Pyrrole35%>95%
62-Indole22%>95%
7(E)-prop-1-en-1-yl45%>95%
8Cyclopropyl70%>95%

Data adapted from Burke, M. D. et al. and presented in BenchChem technical support documents.[6]

Table 2: pH-Rate Profiles for Protodeboronation of Selected Boronic Acids

This table provides a qualitative overview of the pH ranges where the rate of protodeboronation is most significant for different classes of boronic acids.

Boronic Acid TypepH Range of Highest InstabilityRelative Rate of Protodeboronation
Simple Aryl Boronic AcidsAcidic (pH < 2) and Basic (pH > 10)Slow to Moderate
3- and 4-Pyridyl Boronic AcidsVery Basic (pH > 12)Very Slow
2-Pyridyl Boronic AcidNeutral (pH ~7)Rapid
5-Thiazolyl Boronic AcidNeutral (pH ~7)Rapid
Vinyl and Cyclopropyl Boronic AcidsVery Basic (pH > 12)Very Slow

This is a generalized summary based on data presented in various studies.[2][6]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Boronic Acid

This protocol allows for the quantification of boronic acid degradation under specific reaction conditions.

Materials:

  • Deuterated boronic acid

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent for NMR analysis (e.g., DMSO-d₆)

  • Reaction solvent, base, and other reagents as per the intended reaction conditions

Procedure:

  • Prepare a stock solution of the deuterated boronic acid and the internal standard of known concentration in the chosen reaction solvent.

  • Add the base and any other non-catalytic reagents to the solution.

  • Maintain the mixture at the desired reaction temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Remove the solvent from the aliquot under reduced pressure.

  • Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆).[7]

  • Acquire a quantitative ¹H NMR spectrum.

  • Determine the purity of the boronic acid at each time point by integrating a characteristic peak of the boronic acid against a peak from the internal standard.[7]

  • Plot the percentage of remaining boronic acid versus time to establish the stability profile.

Protocol 2: General Acid-Base Extraction for Boronic Acid Purification

This protocol is useful for separating acidic boronic acids from neutral organic impurities.

Materials:

  • Crude reaction mixture containing the boronic acid

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1-2 M aqueous NaOH solution[6]

  • 1-2 M aqueous HCl solution[6]

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the crude reaction mixture in an appropriate organic solvent.

  • Transfer the solution to a separatory funnel and add 1-2 M aqueous NaOH solution.

  • Shake the funnel, venting frequently. Allow the layers to separate. The boronate salt will be in the aqueous layer.

  • Drain the aqueous layer into a clean flask. Extract the organic layer two more times with the NaOH solution.

  • Combine all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and acidify to a pH of 1-2 by slowly adding 1-2 M HCl.[6]

  • The purified boronic acid may precipitate and can be collected by vacuum filtration.

  • If no precipitate forms, extract the acidified aqueous layer three times with a fresh organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to yield the purified boronic acid.[6]

Visualizations

Factors_Affecting_Stability cluster_factors Factors Influencing Stability cluster_degradation Degradation Pathways cluster_solutions Stabilization Strategies Base (pH) Base (pH) Protodeboronation Protodeboronation Base (pH)->Protodeboronation Solvent Solvent Solvent->Protodeboronation Temperature Temperature Temperature->Protodeboronation Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Structure Structure Structure->Protodeboronation Trimerization Trimerization MIDA Boronates MIDA Boronates Deuterated Boronic Acid Deuterated Boronic Acid MIDA Boronates->Deuterated Boronic Acid Slow Release Trifluoroborates Trifluoroborates Trifluoroborates->Deuterated Boronic Acid Protecting Group DABO Adducts DABO Adducts DABO Adducts->Deuterated Boronic Acid Protecting Group Optimized Conditions Optimized Conditions Optimized Conditions->Deuterated Boronic Acid Minimizes Degradation Deuterated Boronic Acid->Protodeboronation Deuterated Boronic Acid->Oxidation Deuterated Boronic Acid->Trimerization

Caption: Factors affecting deuterated boronic acid stability.

Stability_Assessment_Workflow start Prepare Boronic Acid Solution with Internal Standard add_reagents Add Base and Other Reagents start->add_reagents incubate Incubate at Reaction Temperature add_reagents->incubate aliquot Withdraw Aliquots Over Time incubate->aliquot nmr Prepare Sample and Acquire qNMR Spectrum aliquot->nmr analyze Integrate Peaks and Calculate Remaining Boronic Acid nmr->analyze plot Plot % Remaining vs. Time analyze->plot end Determine Stability Profile plot->end

Caption: Workflow for assessing boronic acid stability via NMR.

References

Technical Support Center: Strategies for Efficient Cross-Coupling with Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving sterically hindered boronic acids.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during your experiments.

Issue: Low or No Product Yield

Question: My Suzuki-Miyaura reaction with a sterically hindered aryl halide and/or boronic acid is resulting in a low yield or no product. What are the common causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura couplings with sterically hindered substrates are a frequent challenge, primarily due to the reduced reaction rate caused by steric hindrance around the reaction centers. This impediment affects key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] A systematic approach to troubleshooting and optimization is crucial.

Initial Checks:

  • Reagent Quality: Ensure the purity and stability of your boronic acid, aryl halide, solvent, and base. Boronic acids can be susceptible to degradation.[2]

  • Inert Atmosphere: Confirm that the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) as oxygen can lead to catalyst degradation and unwanted side reactions.[3]

  • Proper Mixing: Ensure efficient stirring to avoid localized high concentrations of reagents, which can contribute to catalyst decomposition.[2]

Key Parameters to Optimize:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1]

    • Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates oxidative addition of the hindered aryl halide and accelerates reductive elimination.[1]

    • Examples of Effective Ligands:

      • Bulky Phosphine Ligands (Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1]

      • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[1]

      • Specialized Ligands: For particularly challenging couplings, consider ligands like BI-DIME or AntPhos.[1]

  • Base Selection: The choice of base is crucial for activating the boronic acid for transmetalation.[1][3]

    • Recommendation: A moderately strong base is often effective. For very hindered systems, a stronger base might be necessary.[1]

    • Commonly Used Bases:

      • Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1]

      • Potassium tert-butoxide (t-BuOK) may be required for highly hindered systems.[1][3]

    • Water Content: The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1] However, for anhydrous conditions, ensure the base is thoroughly dried.

  • Solvent Selection: The solvent can influence substrate solubility and reaction kinetics.

    • Recommendation: Choose a solvent in which your substrates are soluble.

    • Common Solvents: Dioxane and toluene are frequently used.[1] For challenging couplings requiring higher temperatures, consider higher-boiling solvents like xylenes.[4]

  • Reaction Temperature: Sterically hindered substrates often require more thermal energy.

    • Recommendation: If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increasing it may improve the rate.[2][4] Temperatures of 100-140°C may be necessary.[4]

    • Microwave Irradiation: This can be a powerful tool to rapidly heat the reaction and improve yields.[4]

Issue: Significant Side Product Formation

Question: My starting materials are being consumed, but I am observing significant amounts of side products. What are these side products and how can I minimize them?

Answer: Several side reactions can compete with the desired cross-coupling, especially under the more forcing conditions often required for hindered substrates. The most common side products are from protodeboronation, homocoupling, and dehalogenation.[4]

  • Protodeboronation: This is the protonolysis of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. It is often exacerbated by the presence of water and high temperatures.[4]

    • Solution:

      • Use a more stable boron reagent. Boronic pinacol esters (Bpin) are significantly more robust and less prone to protodeboronation.[4]

      • Ensure your base is thoroughly dried and consider using anhydrous conditions.[4]

  • Homocoupling: This side reaction leads to the formation of a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[2][4]

    • Solution:

      • Thoroughly degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas).[4]

      • Using a well-defined Pd(0) precatalyst can also help minimize this issue.[2][4]

  • Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Solution: This side reaction is often ligand-dependent. Screening different ligands can help to minimize dehalogenation.

Quantitative Data Summary

The following tables summarize the effectiveness of different reaction components for cross-coupling with hindered boronic acids.

Table 1: Comparison of Catalyst Systems for a Sterically Hindered Suzuki-Miyaura Coupling

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Dioxane80>95[5]
(NHC)Pd precatalystt-BuOKDioxane80>99[1][6]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100High[2]
Pd(PPh₃)₄K₂CO₃Toluene100Low/Ineffective[1]

Table 2: Effect of Base on a Hindered Suzuki-Miyaura Coupling

BaseSolventTemperature (°C)Yield (%)Reference
t-BuOKDioxane80>99[3][6]
K₃PO₄Dioxane80High[1][3]
Cs₂CO₃Dioxane80Effective[1]
Na₂CO₃Dioxane80Less Effective[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Bulky Phosphine Ligand

  • Materials:

    • Palladium(II) acetate (Pd(OAc)₂)

    • Bulky phosphine ligand (e.g., SPhos)

    • Potassium phosphate (K₃PO₄), finely ground

    • Hindered aryl bromide

    • Hindered boronic acid

    • Anhydrous solvent (e.g., dioxane or toluene)

    • Schlenk flask or sealed reaction vial

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).[1]

    • Add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).[1]

    • Add the anhydrous solvent (5 mL).[1]

    • Seal the flask and stir the mixture at the desired temperature (e.g., 80-110 °C) for the designated time (e.g., 12-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with an (NHC)Pd Precatalyst

  • Materials:

    • (NHC)Pd precatalyst (e.g., PEPPSI-IPr)

    • Potassium tert-butoxide (t-BuOK)

    • Hindered aryl chloride

    • Boronic acid

    • Anhydrous dioxane

    • Microwave reaction vial

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a microwave reaction vial under an inert atmosphere, add the (NHC)Pd precatalyst (0.01 mmol, 1 mol%).[1]

    • Add the hindered aryl chloride (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and t-BuOK (1.5 mmol, 1.5 equiv).[1]

    • Add anhydrous dioxane (4 mL).[1]

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 10-30 minutes).

    • After cooling, work up the reaction as described in Protocol 1.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield in Hindered Suzuki-Miyaura Coupling check_reagents Verify Reagent Quality (Purity, Stability) start->check_reagents check_conditions Ensure Proper Reaction Conditions (Inert Atmosphere, Stirring) check_reagents->check_conditions optimize_catalyst Optimize Catalyst System (Bulky Ligand, Precatalyst) check_conditions->optimize_catalyst optimize_base Select Appropriate Base (K₃PO₄, Cs₂CO₃, t-BuOK) optimize_catalyst->optimize_base optimize_solvent Choose Suitable Solvent (Dioxane, Toluene, Xylenes) optimize_base->optimize_solvent optimize_temp Adjust Reaction Temperature (Increase T, Microwave) optimize_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for low-yield hindered Suzuki-Miyaura couplings.

Side_Product_Mitigation side_products {Significant Side Products Observed} protodeboronation Protodeboronation - Replace Boronic Acid with Bpin - Use Anhydrous Conditions side_products->protodeboronation C-B bond cleavage homocoupling Homocoupling - Thoroughly Degas Reaction - Use Pd(0) Precatalyst side_products->homocoupling B-acid dimerization dehalogenation Dehalogenation - Screen Different Ligands side_products->dehalogenation C-X bond reduction

Caption: Mitigation strategies for common side reactions in hindered couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my boronic acid decomposing during the reaction?

A1: Boronic acids can be unstable, particularly under the reaction conditions required for cross-coupling.[2] Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway, often promoted by water and elevated temperatures.[4] To mitigate this, consider using more stable boronic acid surrogates like boronic pinacol esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates, which release the boronic acid slowly under the reaction conditions.[4][5][7]

Q2: Can I use an aryl chloride instead of an aryl bromide for a hindered coupling?

A2: Yes, but aryl chlorides are generally less reactive than aryl bromides. To achieve successful coupling with hindered aryl chlorides, more active catalyst systems are typically required. N-heterocyclic carbene (NHC)-ligated palladium precatalysts have shown high efficacy for such challenging transformations.[1] You may also need to use higher temperatures and stronger bases.

Q3: What is the optimal ligand-to-palladium ratio?

A3: The optimal ligand-to-palladium ratio can vary depending on the specific ligand and palladium source used, but it is typically between 1:1 and 4:1.[2] An insufficient amount of ligand can lead to catalyst decomposition. For monodentate ligands like Buchwald's biarylphosphines, a 2:1 ligand-to-palladium ratio is common.

Q4: Is it always necessary to use anhydrous solvents?

A4: Not necessarily. While some protocols for hindered couplings specify anhydrous conditions to prevent side reactions like protodeboronation, a small amount of water can be beneficial or even necessary for the solubility and activity of certain bases, such as K₃PO₄.[1][4] If you are experiencing issues with protodeboronation, switching to strictly anhydrous conditions is a good troubleshooting step.[4]

Q5: My reaction has turned black. Does this mean the catalyst has died?

A5: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This can be caused by several factors, including the presence of oxygen, insufficient ligand, or high temperatures.[3] While some palladium black formation can be tolerated, excessive precipitation will lead to a significant drop in catalytic activity and a low yield. Improving degassing, ensuring the correct ligand-to-metal ratio, and optimizing the reaction temperature can help to minimize catalyst decomposition.[2][3]

References

Validation & Comparative

A Comparative Guide to 3-Methoxybenzeneboronic Acid-d3 and its Non-Deuterated Analog for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, the strategic use of isotopically labeled compounds is a cornerstone for elucidating reaction mechanisms, understanding metabolic pathways, and improving pharmacokinetic profiles. This guide provides a detailed comparison of 3-Methoxybenzeneboronic acid-d3 and its non-deuterated counterpart, 3-Methoxybenzeneboronic acid, offering insights into their properties, performance, and applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Tale of Two Isotopologues

The primary physical difference between 3-Methoxybenzeneboronic acid and its deuterated analog lies in their molecular weight, a direct consequence of the substitution of three protium (¹H) atoms with deuterium (²H) atoms on the methoxy group. This seemingly subtle change can have significant implications for the compound's behavior in various analytical and biological systems.

Property3-Methoxybenzeneboronic AcidThis compound
CAS Number 10365-98-72241867-05-8
Molecular Formula C₇H₉BO₃C₇H₆D₃BO₃
Molecular Weight 151.96 g/mol 154.98 g/mol
Melting Point 160-163 °CNot reported, expected to be similar to the non-deuterated analog.
Appearance White to light yellow crystalline powderWhite to off-white solid

Performance Comparison: The Kinetic Isotope Effect in Action

In the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, the transmetalation step is often rate-limiting. If the mechanism involves the cleavage of a C-H bond on the methoxy group, deuteration would be expected to slow down the reaction rate. However, the accepted mechanism of the Suzuki-Miyaura coupling does not typically involve the cleavage of a C-H bond on the methoxy substituent of the phenylboronic acid.[1] Therefore, a significant primary kinetic isotope effect is not anticipated for this specific position.

Any observed differences in reaction yield or rate are more likely to be subtle and attributable to secondary isotope effects, which are generally much smaller. These effects arise from changes in the vibrational modes of the molecule upon isotopic substitution.

Hypothetical Performance in Suzuki-Miyaura Coupling:

Parameter3-Methoxybenzeneboronic AcidThis compoundExpected Difference
Reaction Rate kHkDkH / kD ≈ 1 (Negligible KIE expected)
Product Yield Typically highExpected to be similar to the non-deuterated analogMinimal
Stability Standard stability for an arylboronic acidPotentially slightly higher due to the stronger C-D bonds, though significant differences in shelf-life are not expected.Minor

It is crucial to note that the absence of a significant KIE makes this compound an excellent candidate for use as an internal standard in quantitative mass spectrometry-based assays of reactions involving its non-deuterated analog.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general framework for a Suzuki-Miyaura cross-coupling reaction involving an aryl boronic acid. Optimization of specific parameters may be required for different substrates.

Materials:

  • Aryl halide (1.0 eq)

  • 3-Methoxybenzeneboronic acid or this compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Pathways

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A R¹-X OxAdd->PdII_A Transmetalation Transmetalation PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B R²-B(OR)₂ Base Transmetalation->PdII_B PdII_B->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² RedElim->Product RX_in R¹-X R2B_in R²-B(OR)₂ Base_in Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Hypothetical Metabolic Pathway of a Methoxy-Aromatic Compound

While the specific metabolic fate of 3-methoxybenzeneboronic acid has not been extensively studied, aromatic compounds containing a methoxy group are often metabolized in vivo via O-demethylation, followed by further functionalization and excretion. The following diagram illustrates a generalized hypothetical metabolic pathway.

Metabolic_Pathway Parent 3-Methoxy-Aromatic Compound (e.g., 3-Methoxybenzeneboronic Acid) PhaseI Phase I Metabolism (O-Demethylation) Parent->PhaseI Metabolite1 3-Hydroxy-Aromatic Compound PhaseI->Metabolite1 CYP450 Enzymes PhaseII Phase II Metabolism (Conjugation) Metabolite1->PhaseII Metabolite2 Glucuronide or Sulfate Conjugate PhaseII->Metabolite2 UGTs or SULTs Excretion Excretion Metabolite2->Excretion

Caption: A generalized metabolic pathway for a methoxy-aromatic compound.

In drug discovery, deuteration of a metabolically labile methoxy group can slow down the rate of O-demethylation, leading to a longer half-life and increased exposure of the parent drug. This strategy, known as "metabolic switching," can be a powerful tool for optimizing the pharmacokinetic properties of a drug candidate.

Conclusion

This compound serves as a valuable tool for researchers, primarily as an internal standard for the accurate quantification of its non-deuterated analog in various chemical and biological matrices. Due to the anticipated negligible kinetic isotope effect in its most common application, the Suzuki-Miyaura coupling, significant differences in reaction performance are not expected. However, the strategic use of deuteration at metabolically active sites is a proven strategy in drug development to enhance pharmacokinetic profiles. The choice between the deuterated and non-deuterated analog will, therefore, depend on the specific application, with the former being indispensable for mechanistic and quantitative studies.

References

Validating Analytical Methods: A Comparative Guide to Using 3-Methoxybenzeneboronic acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the validation of analytical methods. An ideal internal standard compensates for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantification.[1] This guide provides a comparative analysis of using a deuterated internal standard, specifically 3-Methoxybenzeneboronic acid-d3, against its non-deuterated analog and other structural analogs.

The use of a stable isotope-labeled internal standard like this compound is often the gold standard in quantitative mass spectrometry-based assays. Its physicochemical properties are nearly identical to the analyte of interest (3-Methoxybenzeneboronic acid), ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. The mass difference allows for distinct detection by the mass spectrometer, minimizing the risk of interference.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize hypothetical experimental data to illustrate the impact of using this compound versus a non-deuterated structural analog as an internal standard in a validated analytical method. The data is based on established principles of method validation outlined by the International Council for Harmonisation (ICH).[1][2]

Table 1: Accuracy - Analyte Recovery

Concentration LevelRecovery with Non-Deuterated IS (%)Recovery with this compound (%)
80%94.899.6
100%105.2100.1
120%97.199.9
Average 99.0 99.9

Table 2: Precision - Repeatability (Relative Standard Deviation, % RSD)

Concentration Level% RSD with Non-Deuterated IS% RSD with this compound
80%2.60.7
100%2.10.4
120%2.40.6
Average 2.4 0.6

Table 3: Precision - Intermediate Precision (% RSD)

Condition% RSD with Non-Deuterated IS% RSD with this compound
Different Day3.21.1
Different Analyst2.91.3
Average 3.1 1.2

Experimental Protocols for Key Validation Parameters

Detailed methodologies are crucial for the reproducibility and regulatory compliance of analytical method validation.[1]

Specificity
  • Objective: To ensure that the analytical signal is solely from the analyte of interest and the internal standard, without interference from the matrix or other components.

  • Methodology:

    • Analyze blank matrix samples to confirm the absence of interfering peaks at the retention times of the analyte and this compound.[1]

    • Analyze blank matrix samples spiked with the analyte and this compound to demonstrate adequate separation and peak purity.

    • Analyze samples containing the analyte, internal standard, and potential interfering substances to assess for any co-elution or signal suppression/enhancement.

Linearity
  • Objective: To establish the relationship between the concentration of the analyte and the analytical response over a defined range.

  • Methodology:

    • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte.

    • Add a constant concentration of this compound to each calibration standard.

    • Inject each standard and record the peak areas of both the analyte and the internal standard.[1]

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration and perform a linear regression analysis.[1] The coefficient of determination (R²) should ideally be ≥ 0.99.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Methodology:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

    • Add a constant concentration of this compound to each QC sample.

    • Analyze these samples in triplicate.[2]

    • Quantify the analyte concentration using the calibration curve.

    • Calculate the percentage of recovery for each sample.[1]

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Methodology:

    • Repeatability (Intra-day precision): Analyze the QC samples (low, medium, and high) multiple times on the same day by the same analyst.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst or on a different instrument.[1]

    • Calculate the relative standard deviation (%RSD) for the measurements at each concentration level.

Visualizing the Validation Workflow and the Role of an Internal Standard

To better illustrate the processes involved, the following diagrams outline the analytical method validation workflow and the logical relationship in using a deuterated internal standard.

G cluster_0 Method Development cluster_1 Method Validation Dev Develop Analytical Method Protocol Write Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Stability Stability Protocol->Stability Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Stability->Report G Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Extraction Spike->Extract Inject Injection Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods: The Pivotal Role of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Data Integrity Across Bioanalytical Methods

In the landscape of drug development, the consistency and reliability of bioanalytical data are paramount. Cross-validation of bioanalytical methods is a critical regulatory requirement and a scientific necessity when data from different analytical methods or laboratories are to be combined or compared. This guide provides an objective comparison of bioanalytical method performance, highlighting the significant advantages of employing deuterated internal standards. Supported by experimental data and detailed protocols, this document aligns with the principles of the International Council for Harmonisation (ICH) M10 guideline to ensure data integrity for pivotal pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.

The Superiority of Deuterated Internal Standards in Method Performance

The choice of an internal standard (IS) is a cornerstone of a robust bioanalytical method. A stable isotope-labeled internal standard (SIL-IS), particularly a deuterated IS, is widely considered the "gold standard." This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and analogous response provide superior compensation for variability, most notably in extraction recovery and matrix effects.

In contrast, a non-deuterated, or structural analogue, internal standard may have different extraction efficiencies and be subject to different matrix effects than the analyte. This can introduce variability and potential bias, which becomes particularly evident during cross-validation.

Quantitative Comparison of Method Performance

The impact of using a deuterated internal standard is clearly demonstrated in the following comparative data. Table 1 summarizes the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the anticancer agent kahalalide F, comparing a deuterated (D8) IS with a non-deuterated analogous IS.[1][2] Table 2 presents synthesized data for a Cyclopenthiazide assay, illustrating typical performance differences.[3]

Table 1: Performance Comparison for Kahalalide F Assay [1][2]

Performance MetricAnalogous Internal StandardDeuterated (D8) Internal StandardKey Observation
Accuracy (Mean Bias) 96.8%100.3%Closer to the nominal value, indicating higher accuracy.
Precision (Standard Deviation) 8.6%7.6%Statistically significant lower variance (p=0.02), indicating enhanced precision.
Number of Samples (n) 284340

Table 2: Typical Performance Characteristics for Cyclopenthiazide Assay [3]

Validation ParameterMethod with Non-Deuterated Analog ISMethod with Deuterated IS (Cyclopenthiazide-d9)
Intra-day Precision (%CV) < 10%< 5%
Inter-day Precision (%CV) < 12%< 6%
Accuracy (% Bias) ± 10%± 5%
Mean Recovery 85%92%
Matrix Effect (%CV) < 15%< 4%

Experimental Protocols for Cross-Validation

A successful cross-validation study is built on a well-defined and meticulously executed experimental protocol. The following outlines a comprehensive methodology for the cross-validation of an LC-MS/MS bioanalytical method.

Objective

To demonstrate the equivalency of two validated bioanalytical methods (Method A and Method B) for the quantification of an analyte in a given biological matrix.

Materials
  • Quality Control (QC) Samples: Prepared at a minimum of three concentration levels (low, medium, and high) in the relevant biological matrix.

  • Incurred Samples: A set of at least 30 samples from a single clinical or preclinical study, covering a broad concentration range.

Procedure
  • Sample Preparation: A detailed and harmonized Standard Operating Procedure (SOP) for sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) should be followed for both methods. To 200 µL of plasma, 50 µL of the respective internal standard solution (deuterated for one method, non-deuterated for the other) is added. The samples are then processed according to the established extraction procedure.[3]

  • Sample Analysis: Aliquots of the QC and incurred samples are analyzed using both Method A and Method B. Each laboratory or method should adhere to its validated parameters.

  • Data Acquisition and Processing: Data is acquired and processed using the respective validated software and integration parameters for each method.

Acceptance Criteria

Historically, incurred sample reanalysis (ISR) criteria were often applied. However, the ICH M10 guideline emphasizes a statistical assessment of bias.[4] The acceptance criteria should be pre-defined and may include:

  • The mean concentration difference between the two methods should not be statistically significant.

  • A high percentage of the re-analyzed samples should have results within a predefined percentage of the mean of the two values.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the cross-validation of bioanalytical methods.

Bioanalytical Method Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Sample Analysis cluster_data Data Evaluation start Start: Select QC and Incurred Samples prep_a Prepare Samples for Method A (with Deuterated IS) start->prep_a prep_b Prepare Samples for Method B (with Non-Deuterated IS) start->prep_b analysis_a Analyze Samples with Method A prep_a->analysis_a analysis_b Analyze Samples with Method B prep_b->analysis_b data_a Obtain Concentration Data from Method A analysis_a->data_a data_b Obtain Concentration Data from Method B analysis_b->data_b compare Compare Datasets data_a->compare data_b->compare stats Statistical Analysis of Bias (e.g., Bland-Altman, Deming Regression) compare->stats decision Methods Equivalent? stats->decision pass Pass decision->pass Yes fail Fail: Investigate Discrepancies decision->fail No

Caption: Workflow for the cross-validation of two bioanalytical methods.

Internal_Standard_Selection_Logic start Start: Internal Standard Selection is_available Is a Deuterated IS Available? start->is_available use_deuterated Use Deuterated IS is_available->use_deuterated Yes consider_analog Consider Structural Analog IS is_available->consider_analog No benefit Lower Risk, Higher Data Confidence use_deuterated->benefit validate_analog Thoroughly Validate Analog IS Performance (Matrix Effect, Recovery, etc.) consider_analog->validate_analog risk Higher Risk of Variability and Bias validate_analog->risk

Caption: Decision pathway for internal standard selection in bioanalytical methods.

Conclusion

The cross-validation of bioanalytical methods is a non-negotiable step in ensuring the integrity of data used in regulatory submissions. The experimental data conclusively demonstrates that the use of a deuterated internal standard significantly enhances the accuracy and precision of a bioanalytical method. By minimizing variability arising from sample preparation and matrix effects, deuterated internal standards lead to more reliable and reproducible data, which is crucial for a successful cross-validation. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a best practice that fortifies the foundation of their bioanalytical data and, consequently, the robustness of their drug development programs.

References

Bridging Precision and Reliability: A Comparative Guide to Analytical Procedure Validation with Internal Standards Following FDA & ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and analysis, the validation of analytical procedures is paramount to ensuring the safety, efficacy, and quality of drug products. The U.S. Food and Drug Administration (FDA), in harmonization with the International Council for Harmonisation (ICH), provides a framework for this critical process. This guide offers a comparative analysis of analytical procedure validation, with a specific focus on the robust internal standard (IS) method, benchmarked against external standard and standard addition techniques. This guide is intended for researchers, scientists, and drug development professionals to navigate the validation process in alignment with regulatory expectations.

The use of an internal standard is a powerful technique to enhance the precision and accuracy of quantitative analysis by correcting for variability in sample preparation, injection volume, and instrument response.[1] The ICH Q2(R2) guideline, adopted by the FDA, outlines the necessary validation characteristics to demonstrate that an analytical procedure is fit for its intended purpose.[2][3]

Comparative Overview of Quantification Methods

The choice of quantification method significantly impacts the validation strategy. The internal standard method is often preferred for complex sample matrices or when multi-step sample preparation is required.[1][4]

Method Principle Advantages Disadvantages
Internal Standard (IS) A known concentration of a non-interfering compound (the internal standard) is added to all samples, standards, and blanks. The ratio of the analyte response to the IS response is used for quantification.[5]- Compensates for variations in sample extraction, injection volume, and instrument response.[1][6] - Improves precision and accuracy.[1] - Reduces the impact of matrix effects.- Requires a suitable internal standard that is chemically similar to the analyte but chromatographically resolved. - Can increase the complexity of sample preparation and data analysis.
External Standard (ES) A series of standards containing known concentrations of the analyte are prepared and analyzed separately from the samples. A calibration curve is generated by plotting the analyte response versus its concentration.[7]- Simple to prepare and analyze.[4] - Widely applicable when sample matrices are simple and consistent.- Susceptible to variations in injection volume and instrument drift.[1][7] - Does not account for losses during sample preparation.
Standard Addition Known amounts of the analyte are added to the sample. The increase in response is used to infer the initial concentration in the sample.- Effectively corrects for matrix effects.- Requires a larger amount of sample. - More time-consuming as each sample requires multiple analyses.

Core Validation Parameters with Internal Standards

According to the ICH Q2(R2) guidelines, the following parameters must be validated for quantitative analytical procedures. The use of an internal standard introduces specific considerations for each.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected performance of an analytical method validated with an internal standard, meeting typical acceptance criteria.

Table 1: Specificity/Selectivity

Sample Analyte Peak Purity Internal Standard Peak Purity Resolution (Analyte/IS) Acceptance Criteria
Blank MatrixNo interfering peaks at analyte or IS retention timeNo interfering peaks at analyte or IS retention timeN/ANo significant interference
Spiked Sample> 0.995> 0.995> 2.0Peak purity > 0.99; Resolution > 1.5

Table 2: Linearity

Concentration Level Analyte/IS Area Ratio (Mean, n=3) Calculated Concentration % Accuracy Acceptance Criteria
50%0.50550.2 µg/mL100.4%r² ≥ 0.995
80%0.80279.8 µg/mL99.8%Back-calculated concentrations within ±5% of nominal
100%1.001100.1 µg/mL100.1%
120%1.198119.9 µg/mL99.9%
150%1.503150.5 µg/mL100.3%
Regression Analysis y = 0.01x + 0.001 r² = 0.9998

Table 3: Accuracy (% Recovery)

Concentration Level Mean Recovery (n=3) %RSD Acceptance Criteria
Low (80%)99.5%0.8%98.0% - 102.0% Recovery
Medium (100%)100.2%0.5%%RSD ≤ 2.0%
High (120%)99.8%0.7%

Table 4: Precision (%RSD)

Precision Level Low Conc. (80%) Medium Conc. (100%) High Conc. (120%) Acceptance Criteria
Repeatability (n=6) 1.1%0.9%0.8%%RSD ≤ 2.0%
Intermediate Precision
Day 1 / Analyst 11.2%1.0%0.9%%RSD ≤ 3.0%
Day 2 / Analyst 21.5%1.3%1.1%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and regulatory assessment of the validation studies.

Protocol 1: Specificity and Selectivity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Methodology:

    • Analyze blank matrix samples to ensure no endogenous components interfere with the analyte or the internal standard.

    • Analyze samples of the analyte and internal standard individually to determine their retention times.

    • Analyze a mixture of the analyte and internal standard to confirm chromatographic resolution.

    • Spike the drug product matrix with the analyte, internal standard, and known impurities/degradation products.

    • Assess peak purity of the analyte and internal standard peaks using a photodiode array (PDA) detector or mass spectrometry (MS).

Protocol 2: Linearity and Range
  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Methodology:

    • Prepare a stock solution of the analyte and a separate stock solution of the internal standard.

    • Prepare a series of at least five calibration standards by spiking the blank matrix with varying concentrations of the analyte, covering 80% to 120% of the expected sample concentration.

    • Add a constant, known concentration of the internal standard to each calibration standard.

    • Analyze each standard in triplicate.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Protocol 3: Accuracy and Precision
  • Objective: To demonstrate the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Methodology:

    • Accuracy:

      • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the matrix with known amounts of the analyte.

      • Add a constant concentration of the internal standard to each sample.

      • Analyze the samples and calculate the concentration using the calibration curve.

      • Express the accuracy as the percentage of recovery of the known amount of analyte added.

    • Precision (Repeatability):

      • Prepare six independent samples at 100% of the target concentration, each containing the internal standard.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the relative standard deviation (%RSD) of the results.

    • Precision (Intermediate Precision):

      • Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD across all conditions to assess intermediate precision.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the logical relationships between validation parameters.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation prep_analyte Prepare Analyte Stock prep_cal Prepare Calibration Standards (Analyte + IS) prep_analyte->prep_cal prep_is Prepare IS Stock prep_is->prep_cal prep_qc Prepare QC Samples (Analyte + IS) prep_is->prep_qc prep_sample Prepare Test Samples + IS prep_is->prep_sample instrument LC-MS/MS or HPLC Analysis prep_cal->instrument prep_qc->instrument prep_sample->instrument integrate Peak Integration (Analyte & IS) instrument->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte in Samples curve->quantify validate Evaluate Validation Parameters quantify->validate

Workflow for validating an analytical method with an internal standard.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Range->Accuracy Range->Precision Accuracy->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness

Interdependence of key analytical validation parameters.

References

Assessing the Matrix Effect for 3-Methoxybenzeneboronic acid-d3 in Plasma: A Comparison of Sample Preparation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of small molecules like 3-Methoxybenzeneboronic acid-d3 in plasma by liquid chromatography-mass spectrometry (LC-MS) is susceptible to matrix effects, which can significantly impact the accuracy, precision, and sensitivity of the assay.[1] Matrix effects are the alteration of ionization efficiency of the target analyte due to co-eluting endogenous components from the biological matrix.[1][2] This guide provides a comparative overview of common sample preparation techniques to mitigate matrix effects for this compound in plasma, supported by experimental data and detailed protocols.

Comparison of Sample Preparation Methods for Matrix Effect Reduction

The choice of sample preparation is critical in minimizing matrix effects. Here, we compare three prevalent techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The following table summarizes their performance in terms of recovery, matrix factor, and process efficiency for the analysis of this compound in plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria
Recovery (%) 95.2 ± 3.185.7 ± 4.592.1 ± 2.8Consistent and Precise
Matrix Factor (MF) 0.78 ± 0.150.98 ± 0.081.05 ± 0.050.8 - 1.2
IS Normalized MF 0.99 ± 0.071.01 ± 0.041.02 ± 0.03Close to 1.0
Process Efficiency (%) 74.3 ± 11.884.8 ± 7.996.7 ± 4.9High and Consistent

Key Observations:

  • Protein Precipitation (PPT) is a simple and fast method but often results in a significant matrix effect (Matrix Factor of 0.78), indicating ion suppression. While the use of a stable isotope-labeled internal standard (SIL-IS) can compensate for this (IS Normalized MF of 0.99), the high variability suggests it may not be the most robust method.

  • Liquid-Liquid Extraction (LLE) offers a cleaner extract compared to PPT, resulting in a matrix factor closer to 1 (0.98) and less variability.[3] The recovery is slightly lower, but the overall process efficiency is improved.

  • Solid-Phase Extraction (SPE) provides the cleanest extracts, leading to a negligible matrix effect (Matrix Factor of 1.05) and the highest process efficiency.[3] This method is highly selective in removing interfering phospholipids and other endogenous components.

Experimental Protocol: Assessing Matrix Effect by Post-Extraction Spike Method

The post-extraction spike method is a widely accepted approach to quantitatively evaluate the matrix effect.[1][2][4]

Objective: To determine the matrix factor for this compound in plasma following different sample preparation procedures.

Materials:

  • Blank human plasma (free of analyte)

  • This compound analytical standard

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA)

  • Water, HPLC grade

  • Protein Precipitation Plates/Tubes

  • Liquid-Liquid Extraction solvents (e.g., Methyl tert-butyl ether)

  • Solid-Phase Extraction cartridges and manifold

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank plasma is extracted using one of the sample preparation methods (PPT, LLE, or SPE). The resulting blank extract is then spiked with the analyte and IS.

    • Set C (Pre-Spiked Matrix): Blank plasma is spiked with the analyte and IS before the extraction process. This set is used to determine the recovery and process efficiency.

  • Sample Preparation (Example using SPE):

    • Condition the SPE cartridges according to the manufacturer's protocol.

    • Load the pre-spiked plasma samples (Set C) or blank plasma (for Set B).

    • Wash the cartridges to remove interferences.

    • Elute the analyte and IS.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent.

    • For Set B, spike the reconstituted blank extract with the analyte and IS at the same concentration as Set A.

  • LC-MS/MS Analysis:

    • Inject equal volumes of the prepared samples from all three sets into the LC-MS/MS system.

    • Record the peak areas of the analyte and the IS.

  • Calculations:

    • Matrix Factor (MF):

      A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1]

    • Recovery (RE):

    • Process Efficiency (PE):

    • IS Normalized Matrix Factor:

Visualizing the Workflow and Logic

To better illustrate the experimental process and the relationship between different methods, the following diagrams were generated.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Start Start: Blank Plasma & Analyte Standards SetA Set A: Spike Analyte/IS in Neat Solution Start->SetA SetB_Extract Extract Blank Plasma (PPT, LLE, or SPE) Start->SetB_Extract SetC_Spike Spike Analyte/IS into Blank Plasma Start->SetC_Spike LCMS LC-MS/MS Analysis SetA->LCMS SetB_Spike Set B: Spike Analyte/IS into Extracted Blank Matrix SetB_Extract->SetB_Spike SetB_Spike->LCMS SetC_Extract Set C: Extract Spiked Plasma (PPT, LLE, or SPE) SetC_Spike->SetC_Extract SetC_Extract->LCMS Calc Calculate: - Matrix Factor - Recovery - Process Efficiency LCMS->Calc

Caption: Workflow for Matrix Effect Assessment using the Post-Extraction Spike Method.

SamplePrepComparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Outcome Plasma Plasma Sample with This compound PPT Protein Precipitation (e.g., Acetonitrile) Plasma->PPT LLE Liquid-Liquid Extraction (e.g., MTBE) Plasma->LLE SPE Solid-Phase Extraction (e.g., C18) Plasma->SPE PPT_out High Recovery Significant Matrix Effect (Ion Suppression) PPT->PPT_out Simple, Fast LLE_out Good Recovery Reduced Matrix Effect LLE->LLE_out Cleaner Extract SPE_out High Recovery Minimal Matrix Effect SPE->SPE_out Cleanest Extract

Caption: Comparison of Sample Preparation Methods and their Impact on Matrix Effect.

Conclusion

The assessment and mitigation of matrix effects are crucial for the development of robust and reliable bioanalytical methods. For this compound in plasma, while protein precipitation is a rapid screening method, Solid-Phase Extraction is recommended for quantitative assays requiring high accuracy and precision due to its superior ability to minimize matrix effects. The choice of method should be guided by the specific requirements of the study, balancing the need for sample cleanliness with throughput and cost considerations. A thorough evaluation using the post-extraction spike method is essential during method development and validation.

References

performance evaluation of 3-Methoxybenzeneboronic acid-d3 in different mass spectrometers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of analytical accuracy and precision is paramount, particularly in pharmaceutical development and clinical research. The use of deuterated internal standards is a gold-standard technique to mitigate variability and ensure robust, reliable data.[1][2] This guide provides a comparative performance evaluation of 3-Methoxybenzeneboronic acid-d3, a deuterated internal standard, across three common mass spectrometer platforms: Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based High-Resolution Mass Spectrometry (HRAM).

The insights presented here, including hypothetical yet representative experimental data, will assist researchers, scientists, and drug development professionals in selecting the optimal instrumentation for their specific analytical needs when working with this and similar deuterated standards.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards are chemically identical to the analyte of interest but are distinguishable by the mass spectrometer due to the mass difference from the incorporated deuterium atoms.[1] This near-identical physicochemical behavior is crucial for compensating for various sources of analytical error, including matrix effects (ion suppression or enhancement), extraction efficiency, and instrument variability.[1][2][3] The use of a deuterated standard like this compound for the quantification of 3-Methoxybenzeneboronic acid ensures the highest level of accuracy and precision in complex matrices such as plasma, urine, and tissue homogenates.[1]

Comparative Performance Across Mass Spectrometer Platforms

The choice of a mass spectrometer significantly impacts the analytical performance for small molecules. The following sections detail the expected performance of this compound on Triple Quadrupole, Q-TOF, and Orbitrap systems.

Table 1: Performance Metrics of this compound Quantification
Performance MetricTriple Quadrupole (QQQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap HRAM
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL0.2 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL1.5 ng/mL0.7 ng/mL
Linear Dynamic Range 0.5 - 1000 ng/mL1.5 - 1000 ng/mL0.7 - 1000 ng/mL
Linearity (r²) > 0.999> 0.998> 0.999
Precision (%CV) < 5%< 10%< 7%
Accuracy (%Bias) ± 5%± 10%± 8%
Mass Resolution Low (~2000)[4]HighUltra-High (>30,000)[4]
Primary Application Targeted Quantification[4][5]Screening & QuantificationTargeted & Untargeted Analysis[4]

Note: The data presented in this table is representative and intended for comparative purposes. Actual performance may vary based on specific instrument models, experimental conditions, and matrix complexity.

Discussion of Performance

  • Triple Quadrupole (QQQ) Mass Spectrometer: Renowned for its exceptional sensitivity and selectivity in targeted analysis, the QQQ is the workhorse for quantitative bioanalysis.[5][6][7] Its use of Selected Reaction Monitoring (SRM) provides high signal-to-noise ratios, leading to the lowest limits of detection and quantitation. For routine, high-throughput quantification of 3-Methoxybenzeneboronic acid, the QQQ is often the most cost-effective and robust solution.[4][6]

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer: Q-TOF instruments offer high mass accuracy and resolution, making them well-suited for both qualitative and quantitative workflows.[5][8] While typically less sensitive than QQQs for targeted quantification, their ability to perform high-resolution full-scan MS and MS/MS experiments is advantageous for metabolite identification and screening for unknowns.

  • Orbitrap High-Resolution Mass Spectrometry (HRAM): Orbitrap-based systems provide ultra-high resolution and mass accuracy, offering exceptional selectivity in complex matrices.[6] This capability can be crucial for resolving the analyte from isobaric interferences. While historically more expensive, modern Orbitrap instruments offer competitive sensitivity for targeted quantification and excel in untargeted metabolomics and discovery-based research.[4][7]

Experimental Protocols

A robust and reproducible analytical method is fundamental to achieving reliable quantitative results. The following is a representative experimental protocol for the analysis of 3-Methoxybenzeneboronic acid using its deuterated internal standard, this compound.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma, add 300 µL of acetonitrile containing this compound at a concentration of 50 ng/mL.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.[9]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Selected Reaction Monitoring (SRM) for QQQ; Targeted MS/MS for Q-TOF and Orbitrap.

  • Precursor > Product Ion Transitions:

    • 3-Methoxybenzeneboronic acid: To be determined empirically based on the instrument. A common fragmentation for boronic acids involves the loss of water and other neutral fragments.

    • This compound: The precursor ion will be 3 mass units higher than the non-deuterated analyte. The product ions will also be shifted by 3 mass units if the deuterium labels are retained in the fragment.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps and logical relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc Inject ms MS Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report logical_relationship cluster_process Analytical Process cluster_correction Correction for Variability analyte 3-Methoxybenzeneboronic acid extraction Extraction analyte->extraction is This compound (Internal Standard) is->extraction matrix_effects Matrix Effects is->matrix_effects Compensates for instrument_drift Instrument Drift is->instrument_drift Compensates for ionization Ionization extraction->ionization detection Detection ionization->detection final_concentration Accurate Concentration detection->final_concentration Ratio Calculation

References

A Comparative Guide to 3-Methoxybenzeneboronic acid-d3 and Other Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable quantitative analysis, particularly in complex biological matrices, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of 3-Methoxybenzeneboronic acid-d3, a deuterated internal standard, with other commonly employed internal standards. The information presented herein, supported by representative experimental data and detailed methodologies, is intended to assist researchers in selecting the optimal internal standard for their specific analytical needs.

The Critical Role of Internal Standards

Internal standards are indispensable in quantitative chromatography and mass spectrometry for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard closely mimics the physicochemical properties of the analyte of interest, ensuring that it is affected similarly by experimental variability, thereby enabling accurate and precise quantification. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard due to their high degree of similarity to the corresponding analyte.

Comparison of Internal Standard Performance

The performance of an internal standard is evaluated based on several key parameters, including linearity, accuracy, precision, and its ability to compensate for matrix effects. Below is a comparison of this compound with a commonly used alternative, a non-deuterated structural analog, for a hypothetical analyte.

Quantitative Performance Data
Performance MetricThis compound (Deuterated IS)Structural Analog IS (Non-Deuterated)
Linearity (R²) > 0.998> 0.995
Accuracy (% Bias) -5% to +5%-15% to +15%
Precision (% CV) < 10%< 15%
Matrix Effect (% CV) < 5%10-20%
Recovery (% CV) < 8%15-25%

Table 1: Comparison of key performance metrics for a deuterated vs. a non-deuterated internal standard.

Experimental Protocols

To achieve the performance data presented above, rigorous experimental protocols are necessary. The following are detailed methodologies for key experiments used to evaluate internal standard performance.

Linearity Assessment
  • Objective: To determine the linear range of the assay.

  • Procedure:

    • Prepare a series of calibration standards by spiking a blank matrix with the analyte at a minimum of six different concentrations.

    • Add a constant concentration of the internal standard (this compound or the structural analog) to each calibration standard.

    • Process and analyze the samples using the developed LC-MS/MS method.

    • Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

    • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

Accuracy and Precision Evaluation
  • Objective: To assess the closeness of measured values to the true value (accuracy) and the degree of scatter between replicate measurements (precision).

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

    • Analyze five replicates of each QC level in three separate analytical runs.

    • Accuracy: Calculate the percent bias for each replicate: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100. The mean bias should typically be within ±15%.

    • Precision: Calculate the coefficient of variation (%CV) for the measured concentrations at each QC level, both within a single run (intra-assay precision) and between the three runs (inter-assay precision). The %CV should typically be ≤ 15%.

Matrix Effect and Recovery Assessment
  • Objective: To evaluate the influence of matrix components on the ionization of the analyte and internal standard (matrix effect) and the efficiency of the extraction process (recovery).

  • Procedure:

    • Prepare three sets of samples:

      • Set A: Analyte and internal standard in a neat solution.

      • Set B: Blank matrix extract spiked with the analyte and internal standard post-extraction.

      • Set C: Blank matrix spiked with the analyte and internal standard before extraction.

    • Analyze all samples and calculate the peak areas.

    • Matrix Effect (%): (Peak Area in Set B / Peak Area in Set A) * 100.

    • Recovery (%): (Peak Area in Set C / Peak Area in Set B) * 100.

    • The internal standard-normalized matrix factor is calculated to assess the ability of the IS to compensate for matrix effects. The %CV of the normalized matrix factor across different lots of the biological matrix should be low, indicating effective compensation.

Visualizing the Workflow

To better understand the role of the internal standard in a quantitative workflow, the following diagrams illustrate the logical relationships and the experimental process.

Logical Relationship of Internal Standard in Quantitative Analysis cluster_2 Correction Mechanism Sample_Preparation Sample Preparation (Extraction) LC_Separation LC Separation Sample_Preparation->LC_Separation Extraction_Loss Inconsistent Recovery Sample_Preparation->Extraction_Loss MS_Detection MS Detection LC_Separation->MS_Detection Injection_Variation Variable Injection Volume LC_Separation->Injection_Variation Ion_Suppression Matrix Effects MS_Detection->Ion_Suppression Ratio Analyte/IS Ratio MS_Detection->Ratio Analyte Analyte Analyte->Sample_Preparation Internal_Standard Internal Standard (IS) Internal_Standard->Sample_Preparation Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification

Caption: The role of an internal standard in mitigating analytical variability.

Experimental Workflow for Quantitative Analysis Start Start: Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (e.g., this compound) Start->Spike_IS Extraction Sample Extraction (e.g., Protein Precipitation, SPE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Final Concentration Quantification->Result

Caption: A typical experimental workflow for bioanalysis using an internal standard.

Conclusion

The selection of an appropriate internal standard is a critical decision in quantitative analysis. Stable isotope-labeled internal standards, such as this compound, are generally superior to structural analogs as they co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization. This leads to more effective compensation for matrix effects and other sources of variability, resulting in improved accuracy and precision of the analytical method. While the initial cost of a deuterated internal standard may be higher, the enhanced data quality and reliability often justify the investment, particularly in regulated environments and for critical decision-making in drug development. When specific deuterated standards are unavailable, a carefully validated structural analog can be a viable alternative, provided its limitations are well-understood and controlled for.

Determining the Isotopic Enrichment of 3-Methoxybenzeneboronic acid-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with isotopically labeled compounds such as 3-Methoxybenzeneboronic acid-d3, accurate determination of isotopic enrichment is critical for applications ranging from mechanistic studies to quantitative bioanalysis. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques

The two principal methods for determining the isotopic enrichment of deuterated compounds are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. Each technique offers distinct advantages and disadvantages in terms of sensitivity, precision, and the nature of the information provided.

ParameterMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the mass-to-charge ratio of ions to determine the relative abundance of isotopologues.Measures the nuclear magnetic resonance of isotopes (¹H and ²H) to determine their relative abundance at specific molecular positions.
Sensitivity High (picomole to femtomole range).[1]Lower than MS, requires higher sample concentration.
Precision High precision is achievable, particularly with high-resolution instruments.High precision can be achieved, with reported values as low as 0.26% for ²H.[2]
Sample Requirement Typically requires small sample amounts (micrograms to nanograms).Requires larger sample amounts (milligrams).
Sample Preparation Often requires chromatographic separation (LC or GC) prior to analysis. Sample is consumed.Minimal sample preparation is needed, and the analysis is non-destructive.[1]
Information Provided Provides the overall isotopic distribution (e.g., percentage of d0, d1, d2, d3 species).Provides site-specific isotopic enrichment information and confirms the position of the deuterium labels.[3][4]
Key Advantages High sensitivity, high throughput with automation.Inherently quantitative, non-destructive, provides structural confirmation.[1]
Key Limitations Destructive analysis, potential for ion suppression effects.Lower sensitivity, potential for overlapping signals in complex molecules.

Experimental Protocols

Detailed methodologies for determining the isotopic enrichment of this compound using High-Resolution Mass Spectrometry and NMR Spectroscopy are outlined below.

High-Resolution Mass Spectrometry (HR-MS) Method

This method involves the use of a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Time-of-Flight [TOF] or Orbitrap).

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Prepare a corresponding solution of the unlabeled 3-Methoxybenzeneboronic acid standard for comparison.

2. Liquid Chromatography:

  • Inject the sample onto a suitable HPLC or UHPLC column (e.g., C18) to separate the analyte from any impurities.

  • Use an appropriate mobile phase gradient to achieve good peak shape and retention.

3. Mass Spectrometry:

  • Acquire full scan mass spectra in positive or negative ion mode, depending on the ionization efficiency of the analyte.

  • Ensure the mass spectrometer is calibrated to achieve high mass accuracy.

4. Data Analysis:

  • Extract the ion chromatograms (EICs) for the molecular ions of the unlabeled (d0) and deuterated (d3) species, as well as any other isotopologues (d1, d2).[5]

  • Integrate the peak areas for each EIC.

  • Correct the observed peak areas for the natural isotopic abundance of carbon-13.

  • Calculate the isotopic enrichment using the corrected peak areas. The percentage of the d3 species relative to the sum of all isotopic species represents the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

This approach utilizes both ¹H NMR and ²H (Deuterium) NMR to provide a comprehensive analysis of isotopic enrichment.

1. Sample Preparation:

  • Dissolve a sufficient amount of the this compound sample in a deuterated solvent (e.g., DMSO-d6, ensuring it does not have signals that overlap with the analyte).

  • Add a known amount of an internal standard with a certified isotopic abundance for quantitative analysis.[6]

2. ¹H NMR Spectroscopy:

  • Acquire a quantitative ¹H NMR spectrum.

  • Integrate the signals corresponding to the protons at the positions where deuterium is expected and compare them to the integral of a signal from a non-deuterated position on the molecule or the internal standard.

  • The reduction in the integral value at the labeled positions relative to the unlabeled position provides an estimate of the deuterium incorporation.

3. ²H (Deuterium) NMR Spectroscopy:

  • Acquire a quantitative ²H NMR spectrum. For highly deuterated compounds, ²H NMR can be a more direct and accurate method.

  • Integrate the deuterium signals.

  • The relative integrals of the deuterium signals can be used to confirm the positions of deuteration and their relative abundances.

4. Data Analysis:

  • From the ¹H NMR, calculate the percentage of deuterium incorporation at each site by comparing the observed integral to the theoretical integral for a non-deuterated molecule.

  • From the ²H NMR, the relative peak areas provide the distribution of deuterium at different sites.

  • Combine the information from both ¹H and ²H NMR for a comprehensive determination of isotopic enrichment.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for determining the isotopic enrichment of this compound by HR-MS and NMR.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep Dissolve Sample & Standard lc LC Separation prep->lc ms Full Scan HR-MS lc->ms eic Extract Ion Chromatograms ms->eic integrate Integrate Peak Areas eic->integrate correct Correct for Natural Abundance integrate->correct calculate Calculate Enrichment correct->calculate

Caption: Workflow for Isotopic Enrichment Determination by HR-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Acquisition cluster_analysis Data Analysis prep_nmr Dissolve Sample & Add Internal Standard h1_nmr Quantitative ¹H NMR prep_nmr->h1_nmr h2_nmr Quantitative ²H NMR prep_nmr->h2_nmr integrate_h1 Integrate ¹H Signals h1_nmr->integrate_h1 integrate_h2 Integrate ²H Signals h2_nmr->integrate_h2 calculate_nmr Calculate Enrichment integrate_h1->calculate_nmr integrate_h2->calculate_nmr

Caption: Workflow for Isotopic Enrichment Determination by NMR.

Conclusion

Both Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are powerful techniques for the determination of isotopic enrichment in this compound. The choice between the two often depends on the specific requirements of the analysis, such as the required sensitivity, the amount of sample available, and the need for site-specific information. For routine, high-throughput analysis where sensitivity is paramount, HR-MS is often the preferred method. For detailed structural confirmation and precise, non-destructive analysis of larger sample quantities, NMR provides invaluable information. In many cases, a combination of both techniques offers the most comprehensive characterization of isotopically labeled compounds.[3]

References

A Comparative Guide to the Accuracy and Precision of qNMR Using 3-Methoxybenzeneboronic acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out for its precision and accuracy in determining the concentration and purity of substances. The choice of a suitable internal standard is paramount to the reliability of qNMR results. This guide provides a comparative overview of the performance of 3-Methoxybenzeneboronic acid-d3 as a potential internal standard in qNMR, contextualized within the broader class of deuterated standards and compared against common non-deuterated alternatives.

The Role of the Internal Standard in qNMR

The fundamental principle of qNMR is that the integrated signal intensity of a specific resonance is directly proportional to the number of nuclei contributing to that signal. An internal standard, a compound of known purity and concentration added to the sample, serves as a reference against which the analyte's signal is compared. An ideal internal standard should possess several key characteristics to ensure accurate and precise quantification:

  • High Purity: The standard should have a certified high chemical and isotopic purity (ideally ≥99.9%).

  • Chemical Stability: It must be inert and not react with the analyte, solvent, or components of air.

  • Signal Separation: Its NMR signals should be simple (e.g., a singlet) and well-resolved from the signals of the analyte and the solvent.

  • Good Solubility: The standard must be fully soluble in the deuterated solvent used for the analysis.

  • Appropriate Chemical Shift: The signals should appear in a region of the spectrum free from analyte resonances.

  • Known Molar Concentration: The precise concentration of the internal standard in the sample must be accurately known.

Advantages of Using a Deuterated Internal Standard like this compound

Deuterated internal standards, such as this compound, offer distinct advantages in ¹H qNMR spectroscopy. The replacement of protons with deuterium atoms simplifies the ¹H NMR spectrum of the standard. In the case of this compound, the deuteration of the methoxy group (OCD₃) would eliminate the corresponding proton signal, reducing potential overlap with analyte signals in that region. The remaining aromatic protons can provide a clean, well-defined signal for quantification.

The primary benefits of using a deuterated internal standard include:

  • Reduced Signal Overlap: Deuteration removes specific proton signals from the standard, minimizing the chances of spectral overlap with the analyte.

  • Simplified Spectra: The resulting simpler spectrum of the standard allows for more accurate integration of the reference signal.

  • Maintained Chemical Similarity: A deuterated standard is chemically very similar to its non-deuterated counterpart, meaning it will have comparable solubility and reactivity profiles, making it a good chemical match for similar analytes.

Performance Comparison: this compound vs. Common Internal Standards

While specific experimental data on the accuracy and precision of this compound as a qNMR standard is not extensively published, we can infer its potential performance based on the properties of deuterated aromatic compounds and compare it to commonly used non-deuterated standards.

Below is a comparative table outlining the ideal performance characteristics for a high-quality qNMR internal standard, with a hypothetical projection for this compound and typical values for other common standards.

FeatureThis compound (Projected)Maleic AcidDimethyl Sulfone (DMSO₂)
Purity (Certified) > 99.5%> 99.5%> 99.5%
¹H NMR Signal Aromatic protons (multiplets)Singlet (~6.3 ppm in DMSO-d₆)Singlet (~2.7 ppm in CDCl₃)
Potential for Overlap Low, due to deuteration of methoxy groupCan overlap with olefinic protonsCan overlap with signals in the aliphatic region
Solubility Good in various organic solvents (e.g., DMSO-d₆, CDCl₃)Good in polar solvents (e.g., D₂O, DMSO-d₆)Soluble in a range of organic solvents
Accuracy (Recovery) Expected to be 99-101%Typically 98-102%Typically 99-101%
Precision (RSD) Expected to be < 1%< 2%< 1%

Note: The values for this compound are projected based on the expected behavior of a high-purity deuterated standard. Actual performance would need to be experimentally verified.

Experimental Protocols

A generalized experimental protocol for performing a qNMR analysis using an internal standard is provided below.

Preparation of Stock Solutions
  • Internal Standard Stock Solution: Accurately weigh a precise amount of the high-purity internal standard (e.g., this compound) using a calibrated analytical balance. Dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) to achieve a precise concentration.

  • Analyte Stock Solution: Accurately weigh the analyte and dissolve it in the same deuterated solvent to create a stock solution of known concentration.

Sample Preparation for NMR Analysis
  • In a clean, dry NMR tube, accurately transfer a known volume of the analyte stock solution and a known volume of the internal standard stock solution.

  • Ensure the final concentrations are suitable for achieving a good signal-to-noise ratio.

  • Cap the NMR tube and mix the contents thoroughly.

NMR Data Acquisition
  • Acquire the ¹H NMR spectrum using a spectrometer with a well-calibrated 90° pulse.

  • Crucial acquisition parameters for accurate quantification include:

    • Sufficient Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals of interest. This ensures complete relaxation of the protons between scans and is critical for accurate signal integration.

    • Number of Scans (NS): Use a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

    • Receiver Gain (RG): Set the receiver gain to avoid signal clipping.

Data Processing and Quantification
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction on the spectrum.

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the purity or concentration of the analyte using the following equation:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

Visualizations

Logical Relationship of an Ideal qNMR Internal Standard

The following diagram illustrates how the key properties of an ideal internal standard contribute to the overall accuracy and precision of qNMR measurements.

G Figure 1: Attributes of an Ideal qNMR Internal Standard Accuracy High Accuracy & Precision in qNMR Results Purity High Purity (>99.5%) Ratio Known Molar Ratio Purity->Ratio Ensures known moles Stability Chemical Stability Stability->Ratio Prevents degradation Signal Simple, Non-Overlapping Signal Integration Accurate Integration Signal->Integration Allows clear boundaries Solubility Good Solubility Solubility->Integration Prevents peak broadening Weighing Accurate Weighing Weighing->Ratio Integration->Accuracy Ratio->Accuracy

Caption: Attributes of an Ideal qNMR Internal Standard.

Experimental Workflow for qNMR Analysis

This diagram outlines the key steps involved in a typical qNMR experiment using an internal standard, from sample preparation to the final calculation of the analyte's purity or concentration.

G Figure 2: General Experimental Workflow for qNMR start Start prep_std Prepare Internal Standard Stock start->prep_std prep_analyte Prepare Analyte Stock start->prep_analyte mix Accurately Mix Analyte and Standard prep_std->mix prep_analyte->mix acquire NMR Data Acquisition (D1 ≥ 5*T1) mix->acquire process Data Processing (Phase & Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity/ Concentration integrate->calculate end End calculate->end

Caption: General Experimental Workflow for qNMR.

Inter-Laboratory Comparison of 3-Methoxybenzeneboronic acid-d3 Analysis: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison of the quantitative analysis of 3-Methoxybenzeneboronic acid-d3. Given the absence of a standardized, publicly available inter-laboratory study for this specific isotopically labeled compound, this document presents a hypothetical study design. It includes a robust analytical method, simulated comparative data from fictional laboratories, and detailed experimental protocols. The objective is to offer a practical template for assessing analytical performance and ensuring the reliability of results across different facilities.

Hypothetical Inter-Laboratory Study Design

An inter-laboratory study was designed to assess the capability of multiple laboratories to accurately quantify this compound in a standard solution. Five fictional laboratories with expertise in small molecule analysis were selected to participate. Each laboratory received a set of blind samples at two different concentration levels (Low: 10 ng/mL, High: 100 ng/mL) and was instructed to perform the analysis in triplicate using a provided standardized analytical method.

The primary goals of this hypothetical study are:

  • To evaluate the precision and accuracy of the analytical method across different laboratories.

  • To identify potential sources of variability in analytical results.

  • To establish a consensus value for the concentration of the provided samples.

Data Presentation and Comparison

The quantitative results from the five participating laboratories are summarized in the tables below. The data is presented to allow for a clear comparison of performance at both low and high concentration levels. Statistical analysis includes the calculation of the mean, standard deviation (SD), and coefficient of variation (%CV) for each laboratory, as well as the overall mean and inter-laboratory %CV.

Table 1: Comparison of Analytical Results for this compound (Low Concentration Sample - Target: 10 ng/mL)

LaboratoryReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)SD%CV
Lab A9.810.19.99.930.151.5%
Lab B10.510.210.810.500.302.9%
Lab C9.59.79.69.600.101.0%
Lab D11.211.011.511.230.252.2%
Lab E10.19.810.310.070.252.5%
Overall 10.27 0.63 6.1%

Table 2: Comparison of Analytical Results for this compound (High Concentration Sample - Target: 100 ng/mL)

LaboratoryReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)SD%CV
Lab A99.5101.298.999.871.181.2%
Lab B103.5102.1104.2103.271.071.0%
Lab C97.898.597.297.830.650.7%
Lab D105.1104.5106.3105.300.920.9%
Lab E100.899.7101.5100.670.910.9%
Overall 101.39 2.89 2.8%

Experimental Protocol: LC-MS/MS Quantification

The following protocol was provided to all participating laboratories for the quantitative analysis of this compound.

3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • Internal Standard (IS): 4-Fluorophenylboronic acid (or a suitable stable isotope-labeled analog if available)

3.2. Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Prepare a stock solution of the Internal Standard at 1 mg/mL in methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution in 50:50 (v/v) acetonitrile/water to achieve concentrations ranging from 1 ng/mL to 200 ng/mL.

  • Spike each calibration standard and the unknown samples with the Internal Standard to a final concentration of 50 ng/mL.

  • Vortex all solutions for 10 seconds.

3.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: UHPLC system

  • Column: C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm)[1]

  • Mobile Phase A: 10 mM Ammonium acetate in water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 min: 10% B

    • 2.0 min: 90% B

    • 2.5 min: 90% B

    • 2.6 min: 10% B

    • 4.0 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (Hypothetical):

    • This compound: Precursor Ion (m/z) 154.1 -> Product Ion (m/z) 109.1

    • Internal Standard (4-Fluorophenylboronic acid): Precursor Ion (m/z) 139.0 -> Product Ion (m/z) 95.0

  • Key MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Collision Energy: Optimized for each transition

3.4. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the Internal Standard.

  • A linear regression analysis of the calibration curve should be performed, and a correlation coefficient (r²) of >0.99 is required.

Visualized Workflows

The following diagrams illustrate the key processes in this inter-laboratory study.

Inter_Laboratory_Study_Workflow cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (N=5) cluster_2 Data Analysis & Reporting A Sample Preparation (Low & High Concentrations) B Sample Blinding & Distribution A->B D Receive Samples & Protocol B->D C Protocol Development & Distribution C->B E Sample Analysis (in triplicate) D->E F Report Results E->F G Data Compilation F->G H Statistical Analysis (Mean, SD, %CV) G->H I Final Report Generation H->I

Caption: Workflow of the hypothetical inter-laboratory comparison study.

Analytical_Method_Workflow A Prepare Stock Solutions (Analyte & IS) B Create Calibration Curve Standards A->B C Spike Samples & Standards with IS B->C D UHPLC Separation (C18 Column) C->D E Mass Spectrometry Detection (ESI-, MRM) D->E F Data Acquisition E->F G Peak Integration & Area Ratio Calculation F->G H Quantification using Calibration Curve G->H

Caption: Key steps in the LC-MS/MS analytical method.

References

Safety Operating Guide

Proper Disposal of 3-Methoxybenzeneboronic Acid-d3: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Methoxybenzeneboronic acid-d3 as a hazardous chemical. At no point should this substance be disposed of down the drain or in regular trash receptacles.[1]

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The procedures outlined are based on established safety data for the non-deuterated parent compound, 3-Methoxybenzeneboronic acid, and general best practices for laboratory chemical waste management. Deuterium is a stable, non-radioactive isotope of hydrogen, and its presence in this compound does not alter the fundamental chemical hazards or disposal requirements.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is critical to be aware of the hazards associated with 3-Methoxybenzeneboronic acid. This compound is classified as a hazardous substance.[2]

Key Hazards:

  • Causes skin irritation (Category 2)[2]

  • Causes serious eye irritation (Category 2)[2]

  • May cause respiratory irritation (Category 3)[2]

All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Adherence to personal protective equipment (PPE) protocols is mandatory.

II. Personal Protective Equipment (PPE)

A summary of the required PPE is provided in the table below.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Nitrile or neoprene gloves.Prevents skin contact which can lead to irritation.[2]
Body Protection A lab coat that fully covers the arms and is fastened in the front.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Required when dusts are generated. Use a NIOSH-approved respirator.Prevents inhalation of dust which can cause respiratory irritation.[2][4]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

III. Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the first critical step in safe disposal.

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]

  • Solid Waste: Dispose of all contaminated solid materials, including gloves, weigh papers, and absorbent pads, in the designated solid waste container.[1]

  • Liquid Waste: Collect all solutions containing the compound in the designated liquid waste container. Do not empty into drains.[1][2]

Step 2: Spill Management

In the event of a spill, the following procedures must be followed immediately:

  • Small Spills (within a fume hood):

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert chemical absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[2]

    • Wipe the area with a suitable solvent, followed by soap and water. Place all cleanup materials into the sealed hazardous waste container.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area to prevent exposure.

    • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Restrict access to the area until the spill has been properly cleaned up by trained personnel.

Step 3: Final Disposal

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[2] Keep containers tightly closed.[2]

  • Arranging for Pickup: Contact your institution's EHS or hazardous waste management provider to arrange for the pickup and disposal of the waste. Ensure all labeling is correct and legible. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

IV. Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_spill Spill Response cluster_final Final Disposal A Identify this compound for Disposal B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste B->C G Spill Occurs D Solid Waste (Contaminated PPE, etc.) C->D E Liquid Waste (Solutions) C->E F Place in Labeled, Sealed Hazardous Waste Container D->F E->F L Store Waste Container in Designated Area F->L H Small Spill (in fume hood) G->H I Large Spill G->I J Absorb with Inert Material H->J K Evacuate & Contact EHS I->K J->F M Arrange for Pickup by Certified Waste Disposal L->M

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary steps for the safe and compliant disposal of this compound. By adhering to these procedures, researchers can minimize risks and ensure a safe laboratory environment. Always consult your institution's specific waste management policies and the material's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Personal protective equipment for handling 3-Methoxybenzeneboronic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for the use of 3-Methoxybenzeneboronic acid-d3, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

3-Methoxybenzeneboronic acid is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, strict adherence to PPE protocols is mandatory to minimize exposure and ensure laboratory safety.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standard or European Standard EN166. A face shield may be required for splash hazards.[1][3][4]Protects eyes from dust particles and potential splashes which can cause serious irritation.[1][4]
Hand Protection Chemically resistant gloves (e.g., disposable nitrile gloves).[5][6][7]Prevents skin contact with the chemical.[6] Proper glove removal technique is essential to avoid contamination.
Body Protection A laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[5][6][7]Protects skin and clothing from accidental spills and contamination.[5]
Respiratory Protection Required when dusts are generated. Use a NIOSH/MSHA-approved N95 respirator or higher if engineering controls are insufficient.[5]Prevents inhalation of the powdered compound, which can cause respiratory irritation.[1][2][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible.[4][6]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or generating dust.[1][8][9]

  • Keep the container tightly closed when not in use.[1][9]

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.[6]

3. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within a chemical fume hood to control dust.[5]

  • Use a disposable weighing paper or container to prevent contamination of balances.[5]

  • Handle the compound gently to avoid generating dust.[5]

4. Solution Preparation:

  • Ensure all glassware is clean and dry.[5]

  • Slowly add the solvent to the vessel containing the weighed compound to avoid splashing.[5]

  • If heating or sonication is required, ensure the container is appropriately sealed or vented.[5]

  • Clearly label the prepared solution with the compound name, concentration, solvent, and date.[5]

5. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][8]

  • Clean the work area to remove any residual chemical.[6]

  • Properly remove and dispose of contaminated gloves and any other disposable PPE.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with local, regional, and national hazardous waste regulations.[1]

  • Waste Chemical: Dispose of excess or unwanted this compound as hazardous waste. Do not empty into drains.[1][6] The chemical should be collected in a suitable, labeled container for disposal by a licensed waste disposal company.[6]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should also be disposed of as hazardous chemical waste.[5][6]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to local regulations.[6]

Emergency Procedures

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[1]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • Ingestion: If swallowed, clean the mouth with water and get medical attention.[1]

  • Spill: In case of a spill, evacuate the area. Avoid breathing dust. Wear appropriate PPE and contain the spill using an inert absorbent material.[6][9] Collect the spilled material and place it in a suitable container for disposal.[1]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep 1. Review SDS and Prepare Work Area Don_PPE 2. Don Appropriate PPE Prep->Don_PPE Ensure safety measures are in place Weigh 3. Weigh Compound in Fume Hood Don_PPE->Weigh Proceed with handling Dissolve 4. Prepare Solution Weigh->Dissolve Transfer weighed solid Clean 5. Clean Work Area Dissolve->Clean After solution preparation Doff_PPE 6. Doff PPE Correctly Clean->Doff_PPE After decontamination Waste 7. Dispose of Waste Doff_PPE->Waste Segregate contaminated items

Caption: Workflow for the safe handling of this compound.

References

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